Product packaging for Hexahydro-1-lauroyl-1H-azepine(Cat. No.:CAS No. 18494-60-5)

Hexahydro-1-lauroyl-1H-azepine

Cat. No.: B100315
CAS No.: 18494-60-5
M. Wt: 281.5 g/mol
InChI Key: MXDYUONTWJFUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexahydro-1-lauroyl-1H-azepine, also known as this compound, is a useful research compound. Its molecular formula is C18H35NO and its molecular weight is 281.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60366. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO B100315 Hexahydro-1-lauroyl-1H-azepine CAS No. 18494-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18494-60-5

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

1-(azepan-1-yl)dodecan-1-one

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3

InChI Key

MXDYUONTWJFUOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N1CCCCCC1

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCCCC1

Other CAS No.

18494-60-5

Synonyms

hexahydro-1-lauroyl-1H-azepine
hexamethylenelauramide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Hexahydro-1-lauroyl-1H-azepine, a saturated N-acylated azepane. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Molecular Structure

This compound consists of a seven-membered hexahydro-1H-azepine ring (also known as azepane) N-acylated with a lauroyl group (a C12 saturated fatty acyl chain).

Chemical Formula: C₁₈H₃₅NO[1]

Molecular Weight: 281.48 g/mol [1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.4 - 3.2t4H-N-CH₂ - (α to nitrogen)
~ 2.3 - 2.1t2H-CO-CH₂ - (α to carbonyl)
~ 1.7 - 1.5m8H-N-CH₂-CH₂ - and -CO-CH₂-CH₂ -
~ 1.4 - 1.2m16H-(CH₂ )₈- (lauroyl chain)
~ 0.88t3H-CH₃ (terminal methyl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~ 173C =O (amide carbonyl)
~ 48 - 45-N-C H₂- (α to nitrogen)
~ 36-CO-C H₂- (α to carbonyl)
~ 32 - 22-(C H₂)n- (aliphatic chain)
~ 14-C H₃ (terminal methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2925, 2855StrongC-H stretch (alkane)
~ 1640StrongC=O stretch (amide I band)
~ 1465MediumCH₂ bend (scissoring)

Amides are characterized by a strong C=O stretching vibration, typically referred to as the amide I band, which is expected to appear around 1640 cm⁻¹.[2][3][4][5][6] The spectrum will also be dominated by strong C-H stretching absorptions from the numerous methylene groups in the molecule.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
281[M]⁺, Molecular ion
282[M+1]⁺, Isotopic peak
113[C₇H₁₃N]⁺, Azepane ring fragment
183[C₁₂H₂₃O]⁺, Lauroyl cation
98[C₆H₁₂N]⁺, α-cleavage of the azepane ring

The mass spectrum is expected to show a molecular ion peak at m/z 281. A common fragmentation pathway for N-acyl compounds is the cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen in the azepane ring is also a likely fragmentation pathway.[7][8][9]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthesis involves the N-acylation of hexahydro-1H-azepine with lauroyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • Hexahydro-1H-azepine (azepane)

  • Lauroyl chloride

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve hexahydro-1H-azepine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add lauroyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45-90 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., DCM). Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.

Data Acquisition:

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder before acquiring the sample spectrum.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • ESI: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation.

Data Acquisition:

  • EI: Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • ESI: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Hexahydro-1H-azepine + Lauroyl Chloride + Base (e.g., Triethylamine) reaction N-Acylation Reaction (Anhydrous DCM, 0°C to RT) reagents->reaction workup Aqueous Workup (Wash with NaHCO₃ and Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts, Integration, Coupling Patterns nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation Pattern ms->ms_data structure Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic characterization of the compound.

References

In Silico Modeling of Hexahydro-1-lauroyl-1H-azepine Skin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1-lauroyl-1H-azepine, commonly known as Azone or laurocapram, is a well-established cutaneous penetration enhancer utilized to augment the dermal and transdermal delivery of a wide array of therapeutic agents. Its efficacy stems from its ability to transiently and reversibly disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption. Understanding the intricate molecular interactions between Azone and skin components is paramount for the rational design of effective and safe topical and transdermal drug delivery systems. In silico modeling, encompassing a range of computational techniques, offers a powerful and cost-effective avenue to elucidate these interactions at a molecular level. This technical guide provides an in-depth overview of the core in silico methodologies employed to model the interaction of Azone with the skin, supported by experimental data and detailed protocols.

Introduction to this compound (Azone)

Azone (1-dodecylazacycloheptan-2-one) is a lipophilic molecule characterized by a polar lactam head group and a long, flexible dodecyl tail. This amphipathic nature is central to its mechanism of action. It is known to increase the permeation of both hydrophilic and lipophilic drugs by fluidizing the intercellular lipids of the stratum corneum. While its efficacy is well-documented, a detailed understanding of its molecular-level interactions is crucial for optimizing its use and for the development of novel, even more effective penetration enhancers.

Mechanism of Action: Insights from In Silico and Experimental Data

The primary mechanism of action of Azone is the disruption of the highly ordered lipid lamellae of the stratum corneum. This outermost layer of the epidermis is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids. This lipid matrix forms a highly effective barrier against the permeation of exogenous substances.

Azone inserts itself into these lipid bilayers, with its flexible hydrocarbon tail intercalating between the lipid acyl chains and its polar head group localizing near the polar head groups of the native lipids. This insertion disrupts the tight packing of the lipid molecules, leading to an increase in the fluidity of the lipid matrix[1]. This fluidization creates more "free volume" within the bilayer, facilitating the diffusion of drug molecules through the stratum corneum. Some studies suggest that Azone may not distribute evenly and can form domains within the lipid bilayers.

Experimental evidence from techniques such as differential scanning calorimetry (DSC) supports this mechanism, showing that Azone lowers the phase transition temperature of stratum corneum lipids, indicative of increased fluidity[2].

Quantitative Data on Azone's Enhancement Effect

The penetration-enhancing effect of Azone has been quantified for a variety of drugs. The "enhancement ratio" (ER) is a common metric used to express this effect, representing the factor by which the flux or permeability of a drug is increased in the presence of the enhancer compared to the control (without the enhancer).

DrugVehicleAzone ConcentrationSkin ModelEnhancement Ratio (Flux)Reference
HydrocortisoneAqueous media0.01%Human epidermisPeak enhancement[3]
HydrocortisoneAqueous media0.1%Hairless mouse skinApproached stripped skin[3]
Antipyrine (ANP)NeatPre-treatmentExcised porcine skin9.6[4]
C12 IL-Azone (analogue)NeatPre-treatmentExcised porcine skin11.9[4]
Thymoquinone5% v/vIn formulationHuman cadaver skinAdequate flux increase[5]
Sodium NaproxenPluronic F-127 gelNot specifiedHuman skin (in vivo)Up to 2-fold (with Transcutol)[5]
NaproxenSaturated solutionPre-treatmentRabbit ear/Human skinUp to 4-fold[5]
ParameterMethodEffect of AzoneReference
Stratum Corneum Lipid EndothermsDifferential Scanning Calorimetry (DSC)Decrease in area and shift to lower temperatures with increasing dose[2]
Corneum Lipid FluidityElectron Spin Resonance (ESR)Apparent rotational correlation time of 16-doxyl-stearic acid decreased by 1.6-2 times[6]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the effect of Azone on the permeation of a model drug through an excised skin membrane.

4.1.1. Materials

  • Franz diffusion cells (with a known diffusion area and receptor volume)

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or hairless mouse skin)[7][8]

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, often with a co-solvent like ethanol to ensure sink conditions)[8]

  • Donor formulation (drug in a suitable vehicle, with and without Azone)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C[8]

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

4.1.2. Procedure

  • Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells[7].

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment[8].

  • Equilibration: Place the assembled cells in a water bath or on a heating block maintained at 32°C and allow the skin to equilibrate for a defined period (e.g., 30 minutes).

  • Dosing: Apply a known amount of the donor formulation (with and without Azone) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions[8].

  • Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC).

4.1.3. Data Analysis

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment).

  • Calculate the Enhancement Ratio (ER) by dividing the flux or permeability coefficient of the drug with Azone by the corresponding value without Azone.

In Silico Modeling Protocols

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between Azone and the components of the stratum corneum lipid bilayer.

5.1.1. Building the Stratum Corneum Model

  • Lipid Composition: A representative model of the stratum corneum lipid matrix is constructed, typically consisting of ceramides (e.g., CER NS), cholesterol, and free fatty acids (e.g., lignoceric acid) in a physiologically relevant molar ratio (e.g., 1:1:1 or 2:1:1)[9][10].

  • Bilayer Construction: The lipid molecules are arranged into a bilayer structure. This can be done using software packages like GROMACS, CHARMM, or NAMD, often with the aid of tools like CHARMM-GUI. The bilayer is then hydrated with a layer of water molecules on both sides to mimic the aqueous environment.

  • Azone Placement: Azone molecules are inserted into the simulation box, either randomly in the water phase to observe spontaneous partitioning or directly into the lipid bilayer to study its effects on a pre-formed membrane.

5.1.2. Simulation Parameters

  • Force Field: A suitable force field is chosen to describe the interatomic interactions. The CHARMM36 and GROMOS force fields are commonly used for lipid simulations[6][10].

  • Ensemble: Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

  • Temperature and Pressure: The temperature is maintained at a physiological skin temperature (e.g., 310 K or 32°C) using a thermostat (e.g., Nosé-Hoover or Berendsen). The pressure is maintained at 1 atm using a barostat (e.g., Parrinello-Rahman).

  • Simulation Time: The simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow the system to equilibrate and to sample the relevant molecular motions.

5.1.3. Analysis of Simulation Trajectories

  • Lipid Order Parameters: The deuterium order parameter (Scd) is calculated for the acyl chains of the lipids to quantify the degree of ordering. A decrease in Scd in the presence of Azone indicates increased lipid fluidity.

  • Area per Lipid: The average area occupied by each lipid molecule in the plane of the bilayer is calculated. An increase in the area per lipid suggests a disruption of the lipid packing.

  • Density Profiles: The distribution of different molecular components (lipids, water, Azone) along the axis perpendicular to the bilayer is calculated to understand the localization of Azone within the membrane.

  • Radial Distribution Functions: These are calculated to analyze the specific interactions and changes in local structure around the Azone molecules and the lipid headgroups and tails.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. In this context, QSAR can be used to predict the skin penetration-enhancing activity of Azone analogues and other potential enhancers.

5.2.1. Dataset Preparation

  • Compound Selection: A dataset of structurally diverse penetration enhancers with experimentally determined enhancement ratios for a specific drug is compiled[3][11].

  • Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D properties[7][12].

5.2.2. Model Development

  • Variable Selection: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select a subset of descriptors that are most correlated with the enhancement activity[13][14].

  • Model Building: A mathematical equation is generated that relates the selected descriptors to the enhancement ratio.

5.2.3. Model Validation

  • Internal Validation: The predictive ability of the model is assessed using techniques like leave-one-out cross-validation (q²).

  • External Validation: The model is used to predict the activity of a set of compounds that were not used in the model development (an external test set) to evaluate its real-world predictive power.

Visualization of Pathways and Workflows

Azone's Mechanism of Action

Azone_Mechanism Azone Azone (this compound) SC Stratum Corneum (Lipid Bilayer) Azone->SC Intercalates into Disruption Disruption of Lipid Packing SC->Disruption Leads to Fluidity Increased Lipid Fluidity Permeability Increased Skin Permeability Fluidity->Permeability Disruption->Fluidity Drug Drug Molecule Drug->SC Enhanced Diffusion

Caption: Azone's primary mechanism of action on the stratum corneum.

In Silico Modeling Workflow

In_Silico_Workflow cluster_MD Molecular Dynamics (MD) Simulation cluster_QSAR QSAR Modeling MD_Model 1. Build SC Model (Lipids + Azone) MD_Sim 2. Run Simulation (NPT ensemble) MD_Model->MD_Sim MD_Analysis 3. Analyze Trajectory (Order, Area, Density) MD_Sim->MD_Analysis Prediction Prediction of Enhancement & Mechanism MD_Analysis->Prediction QSAR_Data 1. Compile Dataset (Enhancers + Activity) QSAR_Desc 2. Calculate Descriptors QSAR_Data->QSAR_Desc QSAR_Model 3. Build & Validate Model (MLR, PLS) QSAR_Desc->QSAR_Model QSAR_Model->Prediction

Caption: General workflow for in silico modeling of skin penetration enhancers.

Signaling Pathways (Hypothesized Downstream Effects)

As direct evidence for Azone's interaction with specific signaling pathways is limited, this diagram illustrates a hypothesized cascade of events following the initial biophysical interaction.

Signaling_Pathways Azone Azone Membrane Keratinocyte Cell Membrane Azone->Membrane Interacts with Stress Membrane Stress/ Fluidity Change Membrane->Stress Ion Altered Ion Channel Activity (Hypothesized) Stress->Ion Calcium Intracellular Ca2+ Fluctuations Ion->Calcium Downstream Downstream Signaling (e.g., MAPK, PKC) (Hypothesized) Calcium->Downstream

Caption: Hypothesized downstream cellular effects of Azone on keratinocytes.

Conclusion

In silico modeling provides an indispensable toolkit for researchers and drug development professionals working to understand and harness the power of penetration enhancers like Azone. Molecular dynamics simulations offer a window into the atomistic details of Azone's interaction with the stratum corneum, while QSAR modeling enables the prediction of the enhancing activity of new chemical entities. When integrated with robust experimental data, these computational approaches can significantly accelerate the design and optimization of transdermal drug delivery systems. This guide has provided a foundational overview of the key methodologies, offering a starting point for the application of these powerful techniques in dermatological and pharmaceutical research. Further research to elucidate any direct interactions of Azone with cellular signaling pathways will provide a more complete picture of its biological effects.

References

Methodological & Application

Synthesis Protocol for High-Purity Hexahydro-1-lauroyl-1H-azepine (Laurocapram)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

This document provides a detailed synthesis protocol for the preparation of high-purity Hexahydro-1-lauroyl-1H-azepine, also known as Laurocapram. Laurocapram is a well-established skin penetration enhancer used in topical and transdermal pharmaceutical formulations. The synthesis involves the N-acylation of ε-caprolactam with lauroyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to achieve a product of high purity, suitable for research and development in drug delivery systems.

Introduction

This compound (Laurocapram) is a non-toxic and effective permeation enhancer that facilitates the absorption of a wide range of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action involves the disruption of the stratum corneum's lipid barrier, thereby increasing the bioavailability of topically administered drugs. The synthesis of high-purity Laurocapram is critical to ensure its safety and efficacy in pharmaceutical preparations. This protocol details a robust and reproducible method for its synthesis and purification.

Reaction Scheme

The synthesis proceeds via the N-acylation of ε-caprolactam with lauroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products Caprolactam ε-Caprolactam Reaction Caprolactam->Reaction + Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Reaction + Base Triethylamine Base->Reaction Product This compound Byproduct Triethylamine Hydrochloride Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )PuritySupplier
ε-CaprolactamC₆H₁₁NO113.16≥99%Sigma-Aldrich
Lauroyl ChlorideC₁₂H₂₃ClO218.77≥98%Sigma-Aldrich
Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01ACS ReagentFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Fisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Analytical balance

  • Flash chromatography system

  • GC-MS for purity analysis

  • FT-IR spectrometer

  • NMR spectrometer

Experimental Protocol

Synthesis of this compound
  • Reaction Setup:

    • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • To the flask, add ε-caprolactam (11.32 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

    • Stir the mixture until the ε-caprolactam is completely dissolved.

    • Add triethylamine (12.14 g, 16.7 mL, 0.12 mol) to the solution.

  • Addition of Lauroyl Chloride:

    • Dissolve lauroyl chloride (24.06 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the lauroyl chloride solution dropwise to the stirred ε-caprolactam solution over a period of 1 hour. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up:

    • Transfer the reaction mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 100 mL)

      • Brine (1 x 100 mL)

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Dissolve ε-caprolactam and triethylamine in DCM B Add lauroyl chloride solution dropwise at 0 °C A->B C Stir at room temperature for 12 hours B->C D Work-up: Acid-base extraction C->D E Dry and concentrate to get crude product D->E F Purify by flash chromatography E->F G Combine pure fractions and evaporate solvent F->G H Characterize the final product G->H

Application Notes and Protocols for Hexahydro-1-lauroyl-1H-azepine in Transdermal Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hexahydro-1-lauroyl-1H-azepine, commonly known as Laurocapram or Azone, as a penetration enhancer in transdermal drug delivery (TDD) research. The following sections detail its mechanism of action, formulation strategies, and standardized protocols for in vitro and in vivo studies.

Introduction to this compound (Laurocapram)

This compound is a well-established and potent chemical penetration enhancer used to increase the permeation of a wide range of active pharmaceutical ingredients (APIs) through the skin.[1][2][3] Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of drug molecules into the deeper skin layers and systemic circulation.[4][5] Laurocapram is a colorless, odorless liquid with a melting point of -7°C and is compatible with most organic solvents like alcohol and propylene glycol.[5]

Mechanism of Action

Laurocapram enhances skin permeation primarily through a biophysical mechanism of action rather than a specific signaling pathway. Its lipophilic dodecyl group inserts into the intercellular lipid bilayer of the stratum corneum, disrupting the highly ordered lipid structure.[4] This disruption increases the fluidity of the lipid chains and creates more permeable regions, or "holes," within the stratum corneum, allowing drug molecules to pass through more easily.[6]

Mechanism_of_Action cluster_0 This compound (Laurocapram) cluster_1 Stratum Corneum Barrier cluster_2 Result Laurocapram Laurocapram (1-dodecylazacycloheptan-2-one) SC Highly Ordered Intercellular Lipid Bilayer Laurocapram->SC Insertion of dodecyl group DisruptedSC Disrupted and Fluidized Lipid Bilayer SC->DisruptedSC Disruption of packing arrangement Permeation Increased Drug Permeation DisruptedSC->Permeation Creation of permeable pathways

Mechanism of Action of Laurocapram.

Quantitative Data on Permeation Enhancement

The effectiveness of Laurocapram as a penetration enhancer has been demonstrated for a variety of drugs. The following table summarizes quantitative data from several studies.

DrugLaurocapram Concentration (%)VehicleSkin ModelEnhancement Ratio (Flux)Reference
HydrocortisoneNot specifiedNot specifiedHairless Mouse SkinMore effective than laurocapram or oleic acid in the first 3 hours[1]
Ibuprofen3CreamNot specifiedSignificant increase in penetration rate[7]
ManidipineNot specifiedCreamNot specifiedPromoted transdermal absorption[7]
6-Gingerol4Gel PatchNot specifiedHighest transdermal penetration rate compared to other enhancers[7]
Fritillary Glycoside A1PlasterNot specified4.5 to 4.9 times that of the control[7]
Fluoropyrimidine1.8Not specifiedNot specified80-fold increase in penetration[7]
Sodium Lauryl SulfateNot specifiedNot specifiedHuman SkinEnhanced penetration after pre-exposure[4]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the transdermal permeation of a drug using Franz diffusion cells.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (human, porcine, or rodent)[8][9]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)[10]

  • Formulation of the test drug with and without Laurocapram

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C[10]

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification[11][12]

  • Syringes and vials for sampling

Protocol Workflow:

In_Vitro_Workflow A 1. Skin Preparation - Excise skin and remove subcutaneous fat. - Cut to size for Franz cell. B 2. Franz Cell Assembly - Mount skin between donor and receptor chambers. - Fill receptor with degassed receptor solution. A->B C 3. Equilibration - Equilibrate the system at 32°C for 30 minutes. B->C D 4. Formulation Application - Apply drug formulation (with/without Laurocapram) to the stratum corneum in the donor chamber. C->D E 5. Sampling - At predetermined time points, withdraw an aliquot from the receptor chamber and replace with fresh solution. D->E F 6. Sample Analysis - Quantify drug concentration in the collected samples using HPLC. E->F G 7. Data Analysis - Calculate cumulative drug permeated and flux. - Determine the enhancement ratio. F->G

Workflow for an in vitro skin permeation study.

Detailed Steps:

  • Skin Preparation:

    • Obtain full-thickness skin from a suitable model (e.g., porcine ear skin, hairless mouse skin).[8][9]

    • Carefully remove any adhering subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor chamber.[10]

    • Fill the receptor chamber with a suitable receptor solution (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.[10]

    • Place a small magnetic stir bar in the receptor chamber.

  • Equilibration:

    • Place the assembled Franz cells in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.[10]

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Prepare the drug formulation with the desired concentration of this compound (typically 0.5% to 5%).[5][7] A control formulation without the enhancer should also be prepared.

    • Apply a known amount of the formulation evenly onto the surface of the stratum corneum in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor solution through the sampling port.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method, such as HPLC.[11][12]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the enhancement ratio (ER) by dividing the flux of the drug with Laurocapram by the flux of the drug without the enhancer.

In Vivo Transdermal Drug Delivery Study

This protocol outlines a general procedure for assessing the in vivo performance of a transdermal formulation containing this compound in an animal model.

Materials and Equipment:

  • Animal model (e.g., hairless rats or mice)[8][13]

  • Test formulation with and without Laurocapram

  • Clippers for hair removal (if necessary)

  • Blood collection supplies (e.g., syringes, tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Protocol Workflow:

In_Vivo_Workflow A 1. Animal Preparation - Acclimatize animals. - Shave the application site 24 hours prior to the study. B 2. Formulation Application - Apply a defined dose of the formulation (with/without Laurocapram) to the prepared skin area. A->B C 3. Blood Sampling - Collect blood samples at specified time intervals (e.g., via tail vein or cardiac puncture). B->C D 4. Plasma Preparation - Process blood samples to obtain plasma. C->D E 5. Sample Analysis - Quantify drug concentration in plasma samples using a validated bioanalytical method. D->E F 6. Pharmacokinetic Analysis - Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). E->F

Workflow for an in vivo transdermal drug delivery study.

Detailed Steps:

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Approximately 24 hours before the study, carefully shave the dorsal region of the animals to expose a clear area of skin for formulation application.

  • Formulation Application:

    • Divide the animals into a control group (receiving the formulation without Laurocapram) and a test group (receiving the formulation with Laurocapram).

    • Apply a precise dose of the respective formulation to the designated skin area.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after formulation application, collect blood samples. The sampling route will depend on the animal model and institutional guidelines.

  • Plasma Preparation:

    • Process the collected blood samples by centrifugation to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma samples to determine the drug concentration using a validated and sensitive bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma drug concentration versus time profiles for both groups.

    • Calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC).

    • Compare the pharmacokinetic profiles of the control and test groups to evaluate the in vivo enhancement effect of Laurocapram.

Conclusion

This compound is a valuable tool in the development of transdermal drug delivery systems. By understanding its mechanism of action and employing standardized in vitro and in vivo protocols, researchers can effectively evaluate its potential to enhance the delivery of a wide range of therapeutic agents through the skin. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes: Enhancing Hydrocortisone Penetration with Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1-lauroyl-1H-azepine, a derivative of the well-known penetration enhancer Laurocapram (Azone®), has demonstrated significant potential in enhancing the dermal and transdermal delivery of therapeutic agents, including corticosteroids like hydrocortisone.[1][2] Its mechanism of action is primarily attributed to its ability to reversibly disrupt the highly organized lipid structure of the stratum corneum, thereby reducing the skin's barrier function and facilitating drug permeation.[3][4][5] These application notes provide a summary of the mechanism, quantitative data on its enhancing effects, and detailed protocols for in vitro evaluation.

Mechanism of Action

This compound enhances the penetration of hydrocortisone primarily by interacting with the intercellular lipids of the stratum corneum. The proposed mechanism involves:

  • Lipid Fluidization: The lipophilic dodecyl group of the molecule inserts into the lipid bilayers, increasing the fluidity and mobility of the lipid chains.[4]

  • Disruption of Lipid Packing: This insertion disrupts the tight, ordered packing of the lipids, creating more permeable pathways for drug molecules to traverse.[4][6]

  • Increased Partitioning: It may also increase the partitioning of the drug from the vehicle into the stratum corneum.

This disruption of the stratum corneum barrier is a key factor in increasing the bioavailability of topically applied hydrocortisone.[7]

cluster_0 Mechanism of Action A This compound Application B Interaction with Stratum Corneum Lipids A->B C Disruption of Lipid Bilayer Structure B->C Insertion of dodecyl group D Increased Fluidity of Intercellular Lipids B->D Increases motion of alkyl chains E Reduced Barrier Function of Stratum Corneum C->E D->E F Enhanced Hydrocortisone Penetration E->F

Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the enhancement effect of this compound and its analog, Azone®, on hydrocortisone penetration from various in vitro studies. The Enhancement Ratio (ER) is the factor by which the penetration is increased compared to a control formulation without the enhancer.

EnhancerDrugSkin ModelVehicleEnhancement Ratio (Permeability Coefficient)Reference
Azone®HydrocortisoneHairless Mouse SkinPropylene Glycol18.0[8]
Azone®HydrocortisoneHairless Rat SkinPropylene Glycol13.1[8]
Azone®HydrocortisoneHuman Cadaver SkinPropylene Glycol5.5[8]
HexamethylenelauramideHydrocortisoneHairless Mouse SkinNot SpecifiedMore effective than Laurocapram in the first 3 hours[1]
Derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-oneHydrocortisoneHairless Mouse SkinNot SpecifiedUp to 40.5-fold increase over control[9][10]

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the in vitro percutaneous absorption of hydrocortisone.

1. Materials and Reagents:

  • This compound

  • Hydrocortisone

  • Propylene Glycol (or other suitable vehicle)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Full-thickness skin from a suitable model (e.g., hairless mouse, pig, or human cadaver)

  • Franz diffusion cells

  • HPLC system for analysis

2. Skin Membrane Preparation:

  • Excise full-thickness skin from the dorsal or abdominal region of the animal model.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Store the prepared skin at -20°C until use.

  • Prior to the experiment, thaw the skin and allow it to equilibrate in PBS.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor chamber with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.

  • Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate physiological skin temperature.

  • Allow the system to equilibrate for at least 30 minutes.

4. Formulation Preparation:

  • Prepare the control formulation by dissolving hydrocortisone in the chosen vehicle (e.g., propylene glycol) to a known concentration.

  • Prepare the test formulation by dissolving both hydrocortisone and this compound in the vehicle at the desired concentrations. A common concentration for the enhancer is 0.5-5% w/v.

5. Permeation Experiment:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the control or test formulation evenly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.

  • Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

6. Sample Analysis:

  • Analyze the concentration of hydrocortisone in the collected samples using a validated HPLC method.

7. Data Analysis:

  • Calculate the cumulative amount of hydrocortisone permeated per unit area of skin (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • Calculate the Enhancement Ratio (ER) as the ratio of the flux or permeability coefficient of the test formulation to that of the control formulation.

cluster_1 Experimental Workflow: In Vitro Skin Permeation Study A Skin Membrane Preparation (e.g., Hairless Mouse Skin) B Franz Diffusion Cell Setup A->B D Application of Formulation to Donor Compartment B->D C Formulation Preparation (Control & Test with Enhancer) C->D E Sample Collection from Receptor Compartment at Defined Time Intervals D->E F HPLC Analysis of Samples E->F G Data Analysis (Flux, Permeability Coefficient, ER) F->G

Workflow for an in vitro skin permeation study.

Conclusion

This compound is a potent penetration enhancer for hydrocortisone. The provided protocols and data serve as a valuable resource for researchers and formulation scientists working on the development of more effective topical and transdermal drug delivery systems. Further optimization of the formulation, including the concentration of the enhancer and the composition of the vehicle, can lead to significant improvements in the therapeutic efficacy of hydrocortisone.

References

Application Notes and Protocols for Formulating Topical Creams with Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1-lauroyl-1H-azepine, commonly known as Laurocapram or Azone, is a well-established and potent penetration enhancer used in topical and transdermal drug formulations.[1][2] Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the percutaneous absorption of a wide range of active pharmaceutical ingredients (APIs). These application notes provide detailed methodologies for the formulation of topical creams containing Laurocapram, as well as protocols for the evaluation of their stability and in vitro skin permeation.

Laurocapram is a colorless, transparent, and viscous liquid that is soluble in various organic solvents but insoluble in water.[3] It is effective for both hydrophilic and lipophilic drugs and is often used in combination with other excipients, such as propylene glycol, to achieve synergistic enhancement effects.[1][3][4]

Mechanism of Action: Disruption of Stratum Corneum Lipids

Laurocapram enhances skin permeation primarily through a biophysical mechanism of action on the lipids of the stratum corneum. It does not typically interact with specific signaling pathways but rather fluidizes the intercellular lipid matrix. The proposed mechanisms include:

  • Insertion into the Lipid Bilayer: The dodecyl group of the Laurocapram molecule inserts itself into the intercellular lipid bilayer of the stratum corneum.[1]

  • Disruption of Lipid Packing: This insertion disrupts the highly ordered packing of the lipid lamellae, increasing the fluidity and motion of the lipid alkyl chains.[1][5][6]

  • Selective Interaction with Lipid Components: Studies suggest that Laurocapram may selectively interact with key lipid components of the stratum corneum. Isothermal titration calorimetry has indicated that two Laurocapram molecules can bind to one ceramide-3 molecule, and there is a one-to-one binding ratio with cholesterol.[7] This interaction with cholesterol is an entropy-driven process, suggesting a disordering of the cholesterol molecules within the lipid lamellae.[7] In vitro treatment of skin with Laurocapram has been shown to decrease the amounts of cholesterol, phospholipids, and ceramides.[6]

This disruption of the stratum corneum's barrier function creates pathways for drug molecules to more easily permeate the skin.

Mechanism of Action of Laurocapram on the Stratum Corneum cluster_0 Stratum Corneum (Before Laurocapram) cluster_2 Stratum Corneum (After Laurocapram) Corneocytes_before Corneocytes Keratin-filled cells Lipid_Matrix_before Lipid Matrix Highly ordered ceramides, cholesterol, and free fatty acids Disrupted_Lipid_Matrix Disrupted Lipid Matrix Fluidized and disordered lipids Lipid_Matrix_before->Disrupted_Lipid_Matrix Disrupts packing & increases fluidity Laurocapram This compound Laurocapram Laurocapram->Lipid_Matrix_before Inserts into lipid bilayer Corneocytes_after Corneocytes Keratin-filled cells Drug_Permeation Enhanced Drug Delivery Disrupted_Lipid_Matrix->Drug_Permeation Increased Permeation of API Experimental Workflow: O/W Cream Formulation cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation weigh_oil Weigh Oil Phase Components (Cetyl Alcohol, Stearic Acid, Liquid Paraffin, Laurocapram, Span 60) heat_oil Heat to 75°C weigh_oil->heat_oil emulsification Emulsification (Add Oil Phase to Aqueous Phase with Homogenization) heat_oil->emulsification weigh_aqueous Weigh Aqueous Phase Components (Glycerin, Tween 80, Propylene Glycol, Preservative, Water, Water-soluble API) heat_aqueous Heat to 75°C weigh_aqueous->heat_aqueous heat_aqueous->emulsification cooling Cooling with Gentle Stirring emulsification->cooling api_addition Incorporate Heat-Labile API (if applicable) cooling->api_addition final_product Final Cream Formulation api_addition->final_product Experimental Workflow: Stability Testing cluster_tests Evaluation Parameters start Formulated Cream Samples storage Store in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->storage testing Evaluate at Time Intervals (0, 1, 3, 6 months) storage->testing physical Physical Appearance testing->physical ph pH Measurement testing->ph viscosity Viscosity Measurement testing->viscosity microscopy Microscopic Examination testing->microscopy api API Content Analysis testing->api data Compile and Analyze Data physical->data ph->data viscosity->data microscopy->data api->data Experimental Workflow: In Vitro Permeation Testing start Prepare Skin Membrane setup Set up Franz Diffusion Cells (Receptor Solution, 32°C) start->setup apply Apply Cream Formulation to Skin Surface setup->apply sample Collect Samples from Receptor Compartment at Time Intervals apply->sample analyze Analyze Drug Concentration (e.g., HPLC) sample->analyze data Calculate Permeation Parameters (Flux, Kp, Lag Time) analyze->data end Permeation Profile data->end

References

Application Note and Protocol for In Vitro Skin Permeation Testing Using Franz Diffusion Cells with Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro skin permeation testing is a critical tool in the development of topical and transdermal drug delivery systems. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, providing a reliable method to assess the passage of active pharmaceutical ingredients (APIs) through the skin. The major barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis. To overcome this barrier and enhance drug delivery, penetration enhancers are often incorporated into topical formulations.

This document provides a detailed protocol for conducting in vitro skin permeation studies using vertical Franz diffusion cells with a focus on the application of Hexahydro-1-lauroyl-1H-azepine as a penetration enhancer. This compound, also known as Hexamethylenelauramide, has been identified as a broad-spectrum penetration enhancer.[1] This protocol outlines the necessary materials, experimental setup, and procedures to obtain accurate and reproducible data for the evaluation of topical formulations.

Quantitative Data on Permeation Enhancement

The effectiveness of a penetration enhancer is quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an enhancement ratio (ER), which is the ratio of the permeability coefficient of the drug with the enhancer to that without the enhancer.

While specific quantitative data for this compound with various drugs is dispersed in the literature, a study on its derivatives provides insight into the potential magnitude of enhancement for a model drug, hydrocortisone. The following table summarizes the in vitro permeation data for hydrocortisone in the presence of different alkyl side-chain derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one across hairless mouse skin. It is important to note that these are related compounds and the enhancement will vary depending on the specific drug and formulation.

Enhancer (Alkyl Side Chain Length)Permeability Coefficient (P) x 10⁻³ cm/hEnhancement Ratio (ER) of P24h Receptor Concentration (Q₂₄) (µg/mL)Enhancement Ratio (ER) of Q₂₄
Control (without enhancer)0.11.00.21.0
C41.212.01.57.5
C62.525.02.814.0
C83.838.03.517.5
C104.141.03.718.5
C123.232.03.115.5
C144.0540.53.7218.6

Data adapted from a study on derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one. The study noted a parabolic relationship between the enhancement ratio of the permeability coefficient and the alkyl side chain length of these enhancers.[2]

A separate study qualitatively showed that more hydrocortisone penetrated through the stratum corneum in the first 3 hours when in the presence of hexamethylenelauramide (this compound) as compared to other enhancers like laurocapram or oleic acid.[1]

Experimental Protocol

This protocol details the steps for an in vitro skin permeation study using Franz diffusion cells.

Materials and Reagents
  • Vertical Franz diffusion cells (with appropriate orifice diameter and receptor volume)

  • Excised human or animal (e.g., porcine ear) skin

  • This compound

  • Test drug/formulation

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubility enhancer like non-ionic surfactants if the drug is poorly water-soluble)

  • Analytical grade solvents for drug extraction and analysis (e.g., acetonitrile, methanol)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Water bath with circulating system

  • Magnetic stirrers and stir bars

  • Micro-syringes for sampling

  • Standard laboratory glassware and equipment

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_setup Franz Cell Setup cluster_exp Experiment & Sampling cluster_analysis Analysis Phase p1 Prepare Skin Membrane s1 Mount Skin on Franz Cell p1->s1 p2 Prepare Receptor Solution s2 Fill Receptor Chamber p2->s2 p3 Prepare Donor Formulation (with this compound) e1 Apply Donor Formulation p3->e1 s1->s2 s3 Equilibrate System (32°C) s2->s3 s3->e1 e2 Collect Samples at Pre-determined Time Points e1->e2 e3 Replenish Receptor Solution e2->e3 a1 Analyze Samples (e.g., HPLC) e2->a1 e3->e2 a2 Calculate Drug Concentration a1->a2 a3 Determine Permeation Parameters (Flux, Permeability Coefficient) a2->a3 mechanism_of_action cluster_sc Stratum Corneum (SC) cluster_disruption Disruption of Lipid Structure sc_lipids Ordered Lipid Bilayer Ceramides Cholesterol Fatty Acids interaction Interaction with SC Lipids sc_lipids->interaction enhancer This compound (Polar Head + Lipophilic Tail) enhancer->interaction disrupted_lipids Disordered (Fluidized) Lipid Bilayer Increased Intercellular Volume interaction->disrupted_lipids outcome Enhanced Drug Permeation disrupted_lipids->outcome

References

Application Notes and Protocols for Transdermal Delivery of Large Molecule Drugs Using Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of large molecule drugs, such as peptides, proteins, and antibodies, presents a significant challenge due to the formidable barrier properties of the stratum corneum, the outermost layer of the skin. Hexahydro-1-lauroyl-1H-azepine, commonly known as Azone, is a potent and widely studied chemical penetration enhancer that has demonstrated considerable efficacy in overcoming this barrier. These application notes provide a comprehensive overview, experimental protocols, and quantitative data for researchers investigating the use of Azone to facilitate the non-invasive delivery of therapeutic macromolecules.

Azone is a lipophilic molecule that, when incorporated into topical formulations, can significantly increase the permeability of the skin to a wide range of therapeutic agents. Its mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby creating pathways for the diffusion of drug molecules.

Mechanism of Action of this compound (Azone)

Azone enhances skin penetration through a multi-faceted mechanism that primarily targets the lipid matrix of the stratum corneum. The key steps are:

  • Partitioning into the Stratum Corneum: Due to its lipophilic nature, Azone readily partitions from the formulation into the lipid-rich intercellular spaces of the stratum corneum.

  • Disruption of Lipid Bilayer: Once within the stratum corneum, Azone molecules insert themselves into the lipid bilayers. This insertion disrupts the highly ordered, crystalline structure of the lipids, leading to an increase in their fluidity.

  • Creation of Permeation Pathways: The fluidization of the lipid matrix creates less tortuous and more permeable pathways for drug molecules to diffuse through the stratum corneum.

  • Interaction with Keratin (Secondary Mechanism): Some evidence suggests that Azone may also interact with intracellular keratin, causing a conformational change that could further contribute to increased skin permeability.

The overall effect is a temporary and reversible reduction in the barrier function of the stratum corneum, allowing for the enhanced transdermal flux of co-administered drugs, including large molecules.

cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) Large_Molecule_Drug Large Molecule Drug Permeation_Pathway Enhanced Permeation Pathway Large_Molecule_Drug->Permeation_Pathway Diffuses through enhanced pathway Azone This compound (Azone) Stratum_Corneum Highly Ordered Lipid Bilayer Azone->Stratum_Corneum Partitions into stratum corneum Disrupted_Lipids Fluidized and Disordered Lipid Bilayer Stratum_Corneum->Disrupted_Lipids Disrupts lipid packing Disrupted_Lipids->Permeation_Pathway Creates pathway Systemic_Circulation Systemic Circulation Permeation_Pathway->Systemic_Circulation

Mechanism of Azone as a Penetration Enhancer.

Data Presentation: Efficacy of Azone in Enhancing Insulin Transdermal Absorption

The following table summarizes quantitative data from an in vitro study on the effect of this compound (Azone) in combination with propylene glycol (PG) on the transdermal absorption of insulin.

Formulation ComponentsOptimal ConcentrationKey Findings
This compound (Azone) 0.1%Showed maximum efficacy at this concentration in combination with 40% PG.
Propylene Glycol (PG) 40.0%The optimal concentration for enhancing the efficacy of Azone.
N-methyl-2-pyrrolidone (NMP) 12.0%For comparison, NMP showed maximum efficacy at this concentration with 40% PG.
Dimethyl sulfoxide (DMSO) Not specifiedShowed much lower enhancing ability compared to Azone and NMP.

Data summarized from Příborský et al., Drug Des Deliv, 1987.[1]

Experimental Protocols

This section provides a detailed protocol for an in vitro skin permeation study to evaluate the effect of this compound on the transdermal delivery of a large molecule drug.

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Materials and Reagents

  • Skin Membrane: Excised human or animal (e.g., porcine or rat) skin. The skin should be dermatomed to a thickness of approximately 500 µm.

  • Large Molecule Drug: e.g., Insulin, therapeutic peptide, or monoclonal antibody.

  • This compound (Azone): High purity grade.

  • Vehicle/Solvent: Propylene glycol (PG), ethanol, or other suitable solvents.

  • Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, or another physiologically relevant buffer. For poorly soluble drugs, a solubilizing agent may be added, ensuring it does not affect skin integrity.

  • Franz Diffusion Cells: Appropriate size and volume for the skin membrane.

  • Water Bath/Circulator: To maintain the temperature of the Franz cells at 32 ± 1 °C.

  • Magnetic Stirrer and Stir Bars.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry) for quantifying the large molecule drug.

  • Syringes, Vials, and other standard laboratory equipment.

2. Experimental Workflow

Skin_Prep 1. Skin Preparation (Dermatome skin to ~500 µm) Franz_Setup 2. Franz Cell Assembly (Mount skin between chambers) Skin_Prep->Franz_Setup Receptor_Fill 3. Fill Receptor Chamber (Degassed PBS, 32°C) Franz_Setup->Receptor_Fill Equilibration 4. Equilibration (Allow temperature to stabilize) Receptor_Fill->Equilibration Dosing 6. Dosing (Apply formulation to donor chamber) Equilibration->Dosing Formulation_Prep 5. Formulation Preparation (Drug + Azone in vehicle) Formulation_Prep->Dosing Sampling 7. Sampling (Collect aliquots from receptor chamber at defined time points) Dosing->Sampling Analysis 8. Quantitative Analysis (HPLC to measure drug concentration) Sampling->Analysis Data_Analysis 9. Data Interpretation (Calculate flux, enhancement ratio) Analysis->Data_Analysis

Experimental Workflow for In Vitro Skin Permeation Study.

3. Detailed Methodology

3.1. Skin Preparation

  • Thaw frozen skin at room temperature.

  • Remove subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Use a dermatome to slice the skin to a uniform thickness (e.g., 500 µm).

  • Visually inspect the skin sections for any defects (e.g., holes, scratches) and discard any damaged pieces.

  • Store the prepared skin sections in PBS at 4 °C until use.

3.2. Franz Diffusion Cell Setup

  • Set the water bath circulator to maintain a temperature of 32 ± 1 °C to ensure the skin surface temperature is at physiological levels.

  • Place a small magnetic stir bar in the receptor chamber of each Franz cell.

  • Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely to prevent leakage.

  • Fill the receptor chamber with pre-warmed, degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

3.3. Formulation Preparation and Dosing

  • Prepare the test formulations by dissolving the large molecule drug and this compound in the chosen vehicle at the desired concentrations. A control formulation without Azone should also be prepared.

  • At the start of the experiment (t=0), apply a precise volume of the formulation to the surface of the skin in the donor chamber.

3.4. Sampling Procedure

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Store the collected samples at an appropriate temperature (e.g., -20 °C) until analysis.

3.5. Quantitative Analysis

  • Analyze the concentration of the large molecule drug in the collected samples using a validated HPLC method.

  • The HPLC method should be specific for the large molecule and sensitive enough to detect the low concentrations expected in the receptor fluid.

4. Data Analysis

  • Cumulative Amount Permeated: Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point, correcting for sample replacement.

  • Steady-State Flux (Jss): Determine the steady-state flux by calculating the slope of the linear portion of the cumulative amount permeated versus time plot.

  • Enhancement Ratio (ER): Calculate the enhancement ratio by dividing the steady-state flux of the drug from the formulation containing Azone by the steady-state flux from the control formulation (without Azone).

    ER = Jss (with Azone) / Jss (without Azone)

Conclusion

This compound is a valuable tool for researchers aiming to deliver large molecule drugs transdermally. By disrupting the lipid barrier of the stratum corneum, Azone can significantly enhance the permeation of these otherwise impermeable molecules. The provided protocols and data offer a framework for the systematic evaluation of Azone in specific drug formulations. Careful optimization of the formulation, including the concentration of Azone and co-solvents like propylene glycol, is crucial for maximizing the enhancement effect while ensuring the safety and stability of the drug product. Further in vivo studies are necessary to validate the in vitro findings and to assess the clinical potential of Azone-enhanced transdermal delivery systems for large molecule therapeutics.

References

Application Notes and Protocols for Hexahydro-1-lauroyl-1H-azepine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hexahydro-1-lauroyl-1H-azepine (CAS No. 18494-60-5) was identified. The following safety and handling procedures are based on data for structurally related compounds, including 1-Acetylhexahydro-1H-azepine. These guidelines should be used with caution, and a comprehensive risk assessment should be performed by qualified personnel before handling this chemical.

General Information

This compound is a chemical compound with the molecular formula C18H35NO[1][2][3]. It is intended for industrial and scientific research uses[4]. Due to the lack of specific toxicity and hazard data, this compound should be handled with the utmost care, assuming it may be hazardous.

Hazard Identification and Safety Precautions

While specific hazards for this compound are not well-documented, related azepine compounds exhibit potential hazards such as acute toxicity if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation[5][6]. Therefore, it is prudent to assume this compound may have similar properties.

General Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors[4][6].

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling[6].

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are general recommendations based on related compounds:

PPE TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)[4].To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and impervious clothing[4][7].To prevent skin contact. Gloves should be inspected before use[4].
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced[4].To prevent inhalation of airborne contaminants.
Footwear Closed-toe shoes, with safety boots recommended for handling large quantities or in case of spills.To protect feet from spills and falling objects.
First Aid Measures

In the event of exposure, the following first aid measures are recommended based on protocols for similar chemicals:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][6].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician[4][6].
Eye Contact Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][6].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][6].
Spill and Emergency Procedures

In case of a spill or accidental release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4].

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill[4].

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Avoid generating dust[4].

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a hypothetical protocol for the preparation of a topical formulation using this compound as a penetration enhancer. This protocol should be adapted and validated for specific research needs.

Protocol: Preparation of a 1% this compound Topical Cream

Objective: To formulate a stable oil-in-water cream containing 1% this compound.

Materials:

  • This compound

  • Cetostearyl alcohol

  • White soft paraffin

  • Liquid paraffin

  • Emulsifying wax

  • Propylene glycol

  • Purified water

  • Preservative (e.g., methylparaben)

Equipment:

  • Analytical balance

  • Beakers

  • Water bath

  • Homogenizer/mixer

  • pH meter

  • Glass stirring rods

Procedure:

  • Preparation of the Oil Phase: a. In a clean, dry beaker, accurately weigh cetostearyl alcohol, white soft paraffin, liquid paraffin, and emulsifying wax. b. Heat the mixture in a water bath to 70-75°C until all components have melted and the mixture is uniform. c. In a separate small beaker, weigh the required amount of this compound and dissolve it in the heated oil phase. Mix until fully dissolved.

  • Preparation of the Aqueous Phase: a. In another beaker, weigh the purified water and propylene glycol. b. Add and dissolve the preservative in the aqueous phase. c. Heat the aqueous phase in a water bath to 70-75°C.

  • Emulsification: a. Slowly add the heated aqueous phase to the heated oil phase while continuously stirring with a homogenizer at a moderate speed. b. Continue homogenization for 10-15 minutes to ensure a uniform emulsion.

  • Cooling and Final Formulation: a. Remove the emulsion from the water bath and allow it to cool to room temperature with gentle, continuous stirring. b. As the cream cools and thickens, incorporate any heat-sensitive active ingredients (if applicable). c. Check the pH of the final formulation and adjust if necessary.

  • Packaging and Storage: a. Transfer the prepared cream into a suitable, well-closed container. b. Label the container with the formulation name, concentration, date of preparation, and batch number. c. Store in a cool, dry place, protected from light.

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Chemical Receive Chemical Log in Inventory Log in Inventory Receive Chemical->Log in Inventory Store Appropriately Store Appropriately Log in Inventory->Store Appropriately Risk Assessment Risk Assessment Store Appropriately->Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: Workflow for the safe handling of chemicals in a lab setting.

G Decision Tree for Chemical Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill < 500 mL Large Spill Large Spill Assess Spill Size->Large Spill > 500 mL Trained Personnel Only Trained Personnel Only Small Spill->Trained Personnel Only Evacuate Area Evacuate Area Large Spill->Evacuate Area Alert Supervisor & EHS Alert Supervisor & EHS Evacuate Area->Alert Supervisor & EHS Trained Personnel Only->Evacuate Area No Cleanup with Spill Kit Cleanup with Spill Kit Trained Personnel Only->Cleanup with Spill Kit Yes Dispose of Waste Dispose of Waste Cleanup with Spill Kit->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area

References

Troubleshooting & Optimization

Technical Support Center: Purity Analysis and Impurity Identification of Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-1-lauroyl-1H-azepine. The information is designed to address common issues encountered during purity analysis and impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted hexamethyleneimine (hexahydro-1H-azepine) and lauroyl chloride or lauric acid.

  • By-products: Di-acylated species or products from side reactions of the starting materials.

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of hexamethyleneimine and lauric acid, especially in the presence of moisture and acid or base.

Q2: Which analytical techniques are most suitable for the purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, including residual starting materials.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can be used to identify and quantify impurities without the need for reference standards in some cases.[4]

Q3: How can I confirm the identity of an unknown impurity?

A3: A systematic approach is required for impurity identification. This typically involves:

  • Isolation: If present in sufficient quantities, the impurity can be isolated using preparative HPLC or other chromatographic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass, which can be used to determine the elemental composition. Fragmentation patterns in MS/MS experiments offer structural clues.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity are crucial for unambiguous structure determination.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of active sites on the silica backbone.- Optimize mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Use a column with end-capping or a different stationary phase.
Ghost Peaks - Contamination in the injection system or column.- Impurities in the mobile phase or sample solvent.- Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.- Inject a blank (solvent) to confirm the source of the peak.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- High flow rate.- Optimize the organic-to-aqueous ratio in the mobile phase.- Replace the column with a new one of the same type.- Reduce the flow rate to increase separation efficiency.
Baseline Drift - Column temperature fluctuations.- Mobile phase composition changing over time.- Contaminated detector flow cell.- Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Flush the detector flow cell.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peaks Detected - No injection occurred.- Leak in the system.- Inappropriate temperature settings.- Check the syringe and autosampler for proper operation.- Perform a leak check of the GC system.- Verify the temperatures of the inlet, transfer line, and oven program.
Broad Peaks - Column contamination.- Slow injection speed.- Incompatible solvent.- Bake out the column at a high temperature (within its limits).- Use a faster injection speed.- Ensure the sample is dissolved in a volatile and compatible solvent.
Poor Sensitivity - Contamination of the ion source.- Low concentration of the analyte.- Inefficient ionization.- Clean the ion source according to the manufacturer's instructions.- Concentrate the sample if possible.- Optimize the ionization mode (e.g., consider chemical ionization if electron ionization is not effective).
Mass Spectrum Mismatch with Library - Co-elution of multiple components.- Background interference.- Incorrect library being used.- Improve chromatographic separation to resolve co-eluting peaks.- Subtract the background spectrum from the analyte spectrum.- Ensure you are searching against an appropriate and comprehensive mass spectral library.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

    • Start with 70% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

GC-MS Method for Impurity Identification
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

NMR Spectroscopy for Structural Characterization
  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton information.

    • 2D NMR (COSY, HSQC, HMBC) for establishing connectivity and detailed structural elucidation.

Visualizations

experimental_workflow cluster_0 Purity Analysis Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Quantitative GC_MS_Analysis GC-MS Analysis Sample->GC_MS_Analysis Volatiles Purity_Report Purity Report HPLC_Analysis->Purity_Report GC_MS_Analysis->Purity_Report

Caption: Workflow for the Purity Analysis of this compound.

impurity_identification Unknown_Peak Unknown Peak Detected (HPLC or GC-MS) Isolation Isolate Impurity (e.g., Prep-HPLC) Unknown_Peak->Isolation HRMS High-Resolution MS (Elemental Composition) Isolation->HRMS NMR NMR Spectroscopy (1D and 2D) Isolation->NMR Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Logical workflow for the identification of an unknown impurity.

degradation_pathway cluster_products Degradation Products Hexahydro This compound C₁₈H₃₅NO Hydrolysis Hydrolysis (H₂O, Acid/Base) Hexahydro->Hydrolysis Products Hydrolysis->Products HMI Hexamethyleneimine C₆H₁₃N Products->HMI + LA Lauric Acid C₁₂H₂₄O₂

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Hexahydro-1-lauroyl-1H-azepine (Laurocapram) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-1-lauroyl-1H-azepine (commonly known as Laurocapram or Azone®) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on mitigating skin irritation.

Troubleshooting Guides

Issue 1: Unexpectedly High Skin Irritation in Pre-clinical Models

Q: Our formulation containing Laurocapram is showing significant erythema and edema in our in vitro 3D skin model (and/or animal model), exceeding our expectations. What are the potential causes and how can we troubleshoot this?

A: High skin irritation is a known challenge with Laurocapram.[1] Several factors in your formulation and experimental design could be contributing to this. Here’s a systematic approach to troubleshooting:

  • Concentration of Laurocapram: Laurocapram's irritation potential is concentration-dependent. You may be using a concentration that is too high for your specific vehicle or API.

    • Recommendation: Perform a dose-response study to determine the optimal concentration that balances penetration enhancement with acceptable irritation levels. See Table 1 for representative data on concentration effects.

  • Vehicle Effects: The vehicle plays a crucial role in the overall irritation profile. Solvents like ethanol or propylene glycol can themselves be irritating and may act synergistically with Laurocapram to increase irritation.[2]

    • Recommendation: Evaluate alternative, less irritating vehicles. Consider formulating Laurocapram in an emollient-rich cream or lotion base to help mitigate its irritant effects. See the experimental workflow below for guidance on vehicle screening.

  • API-Excipient Interaction: Your Active Pharmaceutical Ingredient (API) could be interacting with Laurocapram to exacerbate irritation.

    • Recommendation: Test the irritation potential of your vehicle with and without the API, and the API in a vehicle without Laurocapram, to isolate the source of the irritation.

  • Occlusion: Applying the formulation under occlusion can significantly increase the penetration of all components, including Laurocapram, leading to greater irritation.

    • Recommendation: If your experimental protocol involves occlusion, consider reducing the application time or using a semi-occlusive dressing.

Logical Workflow for Troubleshooting High Irritation

G start High Irritation Observed conc Step 1: Evaluate Laurocapram Concentration (Dose-Response Study) start->conc vehicle Step 2: Assess Vehicle Contribution (Screen Alternative Vehicles) conc->vehicle If irritation persists api Step 3: Investigate API/Excipient Interaction (Component Irritation Studies) vehicle->api If irritation persists occlusion Step 4: Review Application Method (Occlusive vs. Non-Occlusive) api->occlusion If irritation persists solution Optimized Formulation with Acceptable Irritation Profile occlusion->solution

Caption: Troubleshooting workflow for addressing high skin irritation in Laurocapram formulations.

Issue 2: Formulation Instability (Phase Separation, Crystallization, Viscosity Changes)

Q: Our Laurocapram-containing cream/gel is showing signs of instability (e.g., oil droplets separating, gritty texture, or a significant change in viscosity) over time. What could be the cause and how do we fix it?

A: Laurocapram is a lipophilic molecule that can be challenging to incorporate into stable formulations, particularly emulsions.[3] Instability can compromise both the efficacy and safety of your product.

  • Phase Separation: This is common in emulsions where Laurocapram can disrupt the oil-water interface.

    • Recommendation:

      • Optimize Emulsifier System: You may need a different HLB (Hydrophile-Lipophile Balance) value or a combination of emulsifiers to properly stabilize the formulation.

      • Adjust Order of Addition: The point at which Laurocapram is added during the emulsification process can impact stability. Try adding it to the oil phase before emulsification.

      • Homogenization: Ensure adequate shear and homogenization time to create a uniform and stable droplet size.[4]

  • API Crystallization: Laurocapram alters the solvent environment of the formulation. This can lead to the API, which was initially dissolved, crystallizing out of the formulation over time.[5]

    • Recommendation:

      • Solubility Studies: Conduct solubility studies of your API in the complete vehicle, including Laurocapram, at various temperatures. (See Table 3 for an example).

      • Use of Anti-nucleating Agents: Incorporate polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to inhibit crystal growth.[6]

      • Co-solvents: Ensure you have an adequate co-solvent system (e.g., propylene glycol, Transcutol®) to maintain the API's solubility.

  • Viscosity Changes: Laurocapram can interact with thickening agents (polymers) in gel or cream formulations, leading to a decrease or increase in viscosity.

    • Recommendation:

      • Polymer Compatibility: Screen different types of thickening agents (e.g., carbomers, cellulosic polymers, natural gums) for compatibility with Laurocapram.

      • pH Adjustment: The viscosity of many polymers is pH-dependent. Ensure the final pH of your formulation is optimal for your chosen thickener.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Laurocapram-induced skin irritation?

A1: Laurocapram enhances penetration by inserting its dodecyl group into the intercellular lipid bilayer of the stratum corneum, increasing its fluidity.[7] This disruption of the primary skin barrier can lead to increased transepidermal water loss (TEWL) and allow for the deeper penetration of Laurocapram itself and other formulation components into the viable epidermis. This can trigger an inflammatory response in keratinocytes, leading to the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α), resulting in visible signs of irritation such as erythema and edema.

Signaling Pathway of Laurocapram-Induced Skin Irritation

G cluster_SC Stratum Corneum cluster_VE Viable Epidermis Laurocapram Laurocapram Lipid_Bilayer Lipid Bilayer Disruption Laurocapram->Lipid_Bilayer interacts with TEWL Increased TEWL Lipid_Bilayer->TEWL Keratinocyte Keratinocyte Lipid_Bilayer->Keratinocyte penetrates to IKK IKK Activation Keratinocyte->IKK triggers NFkB NF-kB Activation IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) NFkB->Cytokines promotes transcription of Inflammation Inflammatory Response (Erythema, Edema) Cytokines->Inflammation leads to

Caption: Laurocapram disrupts the stratum corneum, leading to keratinocyte stress and activation of the NF-kB pathway, resulting in inflammation.

Q2: At what concentration is Laurocapram typically used, and what is considered a "high" or irritating concentration?

A2: Laurocapram is effective as a penetration enhancer at concentrations ranging from 0.5% to 10% (w/w).[8]

  • Low concentrations (0.5% - 2%): Often provide sufficient enhancement with a lower risk of irritation.

  • Moderate concentrations (2% - 5%): A common range for balancing efficacy and tolerability.

  • High concentrations (>5%): Significantly increase the risk of skin irritation and should be approached with caution. The irritation potential is also highly dependent on the formulation's vehicle.

Q3: Can I use anti-inflammatory agents in my formulation to counteract Laurocapram's irritation?

A3: Yes, incorporating anti-inflammatory agents is a viable strategy. Ingredients like bisabolol, niacinamide, or glycyrrhetinic acid can help soothe the skin and may downregulate the inflammatory pathways activated by Laurocapram. However, it is crucial to ensure that the anti-inflammatory agent does not negatively impact the stability of the formulation or the penetration-enhancing effect of Laurocapram.

Q4: How does Laurocapram affect the solubility of my API?

A4: Laurocapram is a lipophilic solvent and can increase the solubility of other lipophilic APIs.[3] However, in aqueous or hydroalcoholic gel formulations, the addition of Laurocapram can decrease the overall polarity of the solvent system, potentially causing more hydrophilic APIs to precipitate. It is essential to determine the solubility of your API in the final vehicle containing Laurocapram.

Data Presentation

Table 1: Effect of Laurocapram Concentration on In Vitro Irritation Markers (Representative data compiled from literature principles)

Laurocapram Concentration (% w/v in Propylene Glycol)Keratinocyte Viability (% of Control) (MTT Assay)IL-1α Release (pg/mL) (ELISA)Transepidermal Water Loss (TEWL) (g/m²/h)
0% (Vehicle Control)100%5010
1%92%15018
2.5%81%32025
5%65%58035
10%48%95048

Table 2: Influence of Vehicle on Laurocapram-Induced Irritation (5% Laurocapram) (Representative data)

VehicleKeratinocyte Viability (% of Control)IL-1α Release (pg/mL)
Propylene Glycol65%580
Ethanol/Water (70:30)58%650
O/W Cream Base78%350
W/O Ointment Base85%210

Table 3: Solubility of a Model API (Ibuprofen) in a Propylene Glycol-Based Vehicle

Laurocapram Concentration (% w/w)Ibuprofen Solubility (mg/g) at 25°C
0%250
1%275
2.5%310
5%350

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

  • Objective: To assess the skin irritation potential of a Laurocapram formulation by measuring its effect on cell viability.

  • Model: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Methodology:

    • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate with maintenance medium and incubate at 37°C, 5% CO₂ for 24 hours.

    • Application: Apply 25 µL of the test formulation (and positive/negative controls) directly onto the surface of the RhE tissue. For a solid or viscous formulation, apply 25 mg.

      • Negative Control: Phosphate-Buffered Saline (PBS).

      • Positive Control: 5% Sodium Dodecyl Sulfate (SDS).

    • Exposure: Incubate for 60 minutes at 37°C, 5% CO₂.

    • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

    • Post-incubation: Transfer tissues to fresh maintenance medium and incubate for 42 hours.

    • MTT Assay:

      • Transfer tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).

      • Incubate for 3 hours at 37°C, 5% CO₂.

      • After incubation, gently blot the tissues and place them in a new 24-well plate.

      • Add 2 mL of isopropanol to each well to extract the formazan.

      • Shake for 2 hours at room temperature, protected from light.

    • Measurement: Read the absorbance of the isopropanol extract at 570 nm using a plate reader.

    • Calculation: Calculate cell viability as a percentage relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.

Workflow for In Vitro Skin Irritation Testing

G start Receive and Pre-incubate RhE Tissues (24h) apply Apply Test Formulation, Positive (SDS) and Negative (PBS) Controls start->apply expose Expose Tissues (60 min) apply->expose wash Wash Tissues with PBS expose->wash post_incubate Post-incubation (42h) wash->post_incubate mtt Perform MTT Assay (3h incubation) post_incubate->mtt extract Extract Formazan with Isopropanol mtt->extract read Read Absorbance (570 nm) extract->read calculate Calculate % Viability vs. Negative Control read->calculate

Caption: Step-by-step workflow for the MTT-based in vitro skin irritation assay.

Protocol 2: Cytokine Release Assay (IL-1α)

  • Objective: To quantify the release of the pro-inflammatory cytokine IL-1α from RhE tissues following exposure to a Laurocapram formulation.

  • Methodology: This protocol is performed in conjunction with Protocol 1.

    • Follow steps 1-5 from Protocol 1.

    • Sample Collection: After the 42-hour post-incubation period, collect the culture medium from each well.

    • Storage: Store the collected medium at -80°C until analysis.

    • ELISA: Use a commercially available Human IL-1α ELISA kit. Follow the manufacturer's instructions to quantify the concentration of IL-1α in each sample.

    • Analysis: Compare the IL-1α levels in samples treated with the Laurocapram formulation to the negative and positive controls. A significant increase in IL-1α release indicates an inflammatory response.

Protocol 3: Transepidermal Water Loss (TEWL) Measurement

  • Objective: To assess the impact of a Laurocapram formulation on the skin barrier integrity in vivo or ex vivo.

  • Apparatus: An open-chamber TEWL meter (e.g., Tewameter®).

  • Methodology (In Vivo):

    • Acclimatization: Allow the subject to acclimatize to the room conditions (20-22°C, 40-60% relative humidity) for at least 20 minutes.

    • Baseline Measurement: Define test sites on the volar forearm. Take at least three baseline TEWL readings at each site.

    • Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated site. Leave one site untreated as a control.

    • Time-Point Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, and 24 hours) after application.

    • Analysis: An increase in TEWL compared to baseline and the untreated control indicates a disruption of the skin barrier function.[9]

References

Technical Support Center: Optimizing Skin Permeation Studies with Hexahydro-1-lauroyl-1H-azepine (Azone®)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of skin permeation studies involving Hexahydro-1-lauroyl-1H-azepine (Azone®). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during skin permeation studies with this compound in a question-and-answer format.

Question/Issue Possible Causes Recommended Solutions
Why am I observing high variability between my Franz cell replicates? - Inconsistent skin membrane thickness or quality. - Air bubbles trapped between the skin and the receptor medium. - Inconsistent dosing of the formulation. - Variations in Franz cell clamping and sealing. - Fluctuations in temperature.- Measure and record the thickness of each skin section to ensure uniformity across replicates. - Carefully inspect for and remove any air bubbles in the receptor chamber after mounting the skin. - Use a positive displacement pipette for accurate and consistent application of the formulation. - Ensure a consistent and even pressure is applied when clamping the donor and receptor chambers. - Use a properly validated and calibrated circulating water bath to maintain a constant temperature.[1][2][3]
My permeation enhancement with this compound is lower than expected. - Suboptimal concentration of the enhancer. - Inappropriate vehicle for the drug and enhancer. - Insufficient hydration of the stratum corneum. - The physicochemical properties of the drug (e.g., high lipophilicity) may limit the enhancement effect.- The enhancing effect of this compound is concentration-dependent; optimize the concentration in your formulation.[4][5] - The vehicle can significantly impact enhancer efficacy; consider the solubility of both the drug and enhancer in the vehicle. Hydrophilic vehicles may show better release.[6][7] - Ensure the skin is properly hydrated before and during the experiment, as this can influence permeation. - The enhancement effect is more pronounced for hydrophilic and moderately lipophilic drugs. Highly lipophilic drugs may not show significant enhancement.
I am seeing a decrease in permeation at higher concentrations of this compound. - At high concentrations, the enhancer can form a reservoir within the buccal mucosa, retarding release into the receptor chamber.- This phenomenon has been observed in some studies.[4][5] Consider testing a range of concentrations to identify the optimal level for your specific drug and formulation.
The lag time for drug permeation is highly variable. - Inconsistent skin barrier integrity. - Variations in the time it takes for the enhancer to affect the stratum corneum.- Perform a barrier integrity test (e.g., transepidermal water loss - TEWL) on all skin samples before the experiment to ensure consistency. - A pre-treatment period with the enhancer formulation may be necessary to achieve a consistent effect on the skin barrier.
How can I ensure my analytical method is not a source of variability? - Matrix effects from the receptor fluid or skin extracts. - Insufficient sensitivity or specificity of the analytical method.- Validate your analytical method for linearity, accuracy, precision, and specificity in the presence of the receptor fluid and skin matrix. - Use appropriate extraction methods to remove interfering substances from skin samples before analysis.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of this compound? This compound primarily enhances skin permeation by fluidizing the intercellular lipids of the stratum corneum.[8][9][10] Its dodecyl group inserts into the lipid bilayer, disrupting the highly ordered structure and increasing the mobility of the lipid chains.[9] It may also interact with keratin structures and increase the water content in the stratum corneum.[8]
How does the vehicle affect the performance of this compound? The vehicle plays a crucial role in the efficacy of this compound. The solubility of the drug and the enhancer in the vehicle will influence their partitioning into the stratum corneum.[6] Generally, less lipophilic vehicles, such as hydrogels, can lead to higher drug permeation compared to highly lipophilic vehicles like oleaginous creams.[6][7] The volatility of the vehicle can also impact permeation by concentrating the drug and enhancer on the skin surface.[11]
What is the optimal concentration of this compound to use? The optimal concentration is drug and formulation dependent. Studies have shown a concentration-dependent enhancement, but at very high concentrations, a decrease in permeation can occur due to a reservoir effect in the skin.[4][5] It is recommended to perform a dose-ranging study (e.g., 1%, 3%, 5%) to determine the most effective concentration for your specific application.
Can this compound be used with other permeation enhancers? Yes, synergistic effects have been observed when this compound is combined with other enhancers like Transcutol®. This can lead to a greater enhancement in permeation than when either enhancer is used alone.
Which type of skin membrane is best for studies with this compound? Human cadaver skin is the gold standard for in vitro permeation studies. However, due to ethical and availability issues, other models like porcine or rodent skin are often used.[12] It's important to note that the magnitude of enhancement can vary between species.[3] Regardless of the source, consistency in skin preparation (e.g., full-thickness vs. epidermal membranes) is key for reproducibility.

Quantitative Data Presentation

The following tables summarize quantitative data on the effect of this compound on the skin permeation of various drugs.

Table 1: Enhancement Ratios of this compound on Drug Permeation

Drug Concentration of this compound Vehicle Skin Model Enhancement Ratio (Flux)
Piroxicam1%Propylene glycol:water (1:1)Rat skin13.6
Indomethacin1%Propylene glycol:water (1:1)Rat skin10.2
Flurbiprofen1%Propylene glycol:water (1:1)Rat skin8.5
Ketoprofen1%Propylene glycol:water (1:1)Rat skin5.3
Verapamil HCl3%Not specifiedHairless mouse skinSignificant increase
Verapamil HCl3%Not specifiedRat and Human cadaver skinComparable, less drastic increase

Enhancement Ratio is the factor by which the drug flux is increased in the presence of the enhancer compared to the control formulation without the enhancer.

Table 2: Effect of this compound Concentration on Verapamil HCl Permeation through Rat Skin

Concentration of this compound (%) Permeability Coefficient (cm/h x 10³) Lag Time (h)
0 (Control)0.85 ± 0.122.5 ± 0.3
12.15 ± 0.251.8 ± 0.2
33.45 ± 0.311.5 ± 0.1
54.12 ± 0.381.2 ± 0.1

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting a reproducible in vitro skin permeation study using Franz diffusion cells and this compound.

1. Materials and Reagents

  • Full-thickness skin (e.g., human cadaver, porcine ear)

  • This compound (Azone®)

  • Active Pharmaceutical Ingredient (API)

  • Vehicle (e.g., propylene glycol, ethanol, hydrogel base)

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer like polysorbate 80 to maintain sink conditions)

  • Franz diffusion cells

  • Circulating water bath

  • Magnetic stirrer

  • Positive displacement pipette

  • Analytical instrumentation (e.g., HPLC, LC-MS)

2. Skin Preparation

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Measure the thickness of each skin section using a micrometer. Discard any sections with significant deviations in thickness.

  • (Optional) Perform a barrier integrity test (e.g., TEWL measurement) and select skin sections with comparable barrier function.

  • Hydrate the skin sections in receptor solution for a defined period (e.g., 30 minutes) before mounting.

3. Franz Diffusion Cell Setup

  • Set the circulating water bath to maintain a skin surface temperature of 32 ± 1°C.

  • Fill the receptor chamber of the Franz cell with pre-warmed, degassed receptor solution, ensuring no air bubbles are present.

  • Place a small magnetic stir bar in the receptor chamber.

  • Carefully mount the hydrated skin section onto the receptor chamber, with the stratum corneum side facing up.

  • Securely clamp the donor chamber over the skin.

  • Allow the system to equilibrate for at least 30 minutes.

4. Formulation Application and Sampling

  • Accurately apply a known amount of the formulation containing the API and this compound to the skin surface in the donor chamber using a positive displacement pipette.

  • Cover the donor chamber to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Store the collected samples at an appropriate temperature until analysis.

5. Sample Analysis and Data Calculation

  • Analyze the concentration of the API in the collected receptor solution samples using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • Determine the lag time (tL) by extrapolating the linear portion of the curve to the x-axis.

Visualizations

G Experimental Workflow for Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Thawing, Cleaning, Sectioning) integrity_test Barrier Integrity Test (Optional but Recommended) skin_prep->integrity_test franz_setup Franz Cell Setup (Temperature, Receptor Fluid) integrity_test->franz_setup formulation_app Formulation Application (API + Azone®) franz_setup->formulation_app sampling Receptor Fluid Sampling (Predetermined Intervals) formulation_app->sampling analytical_method Sample Analysis (e.g., HPLC) sampling->analytical_method data_calc Data Calculation (Flux, Kp, Lag Time) analytical_method->data_calc G Mechanism of Action of this compound cluster_sc Stratum Corneum cluster_before Before Azone® cluster_after After Azone® lipids_before Highly Ordered Intercellular Lipids lipids_after Disrupted & Fluidized Intercellular Lipids corneocytes_before Corneocytes permeation Increased Drug Permeation lipids_after->permeation corneocytes_after Corneocytes azone This compound (Azone®) azone->lipids_after interacts with

References

Challenges in scaling up the synthesis of Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Hexahydro-1-lauroyl-1H-azepine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low Yield of this compound

Q: We are experiencing significantly lower than expected yields of the final product. What are the potential causes and how can we troubleshoot this?

A: Low yields in the N-acylation of hexahydro-1H-azepine can stem from several factors, particularly when scaling up the reaction. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at a larger scale.

  • Hydrolysis of Lauroyl Chloride: Lauroyl chloride is sensitive to moisture and can hydrolyze to lauric acid, which will not react with the amine.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The quality of the lauroyl chloride should be checked before use; distillation under reduced pressure can be performed if necessary.

  • Side Reactions: Besides hydrolysis, other side reactions can consume starting materials.

    • Solution: The addition of lauroyl chloride should be controlled to manage the exothermic nature of the reaction.[2] Adding the acyl chloride dropwise at a low temperature (e.g., 0-5 °C) can minimize the formation of by-products.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH of the aqueous phase to minimize the solubility of the product. During purification by column chromatography, select an appropriate solvent system to ensure good separation and recovery. For large-scale operations, consider crystallization as a more efficient purification method.

Issue 2: Product Purity Issues and Contamination

Q: Our final product is showing impurities in NMR and LC-MS analysis. What are the likely contaminants and how can we improve the purity?

A: Impurities in the final product are a common challenge. The nature of the impurities can often point to the source of the problem.

  • Unreacted Starting Materials: The most common impurities are residual hexahydro-1H-azepine and lauric acid (from hydrolysis of lauroyl chloride).

    • Solution: To remove unreacted hexahydro-1H-azepine, an acidic wash (e.g., dilute HCl) during the workup can convert the basic amine into its water-soluble salt.[3] Lauric acid can be removed with a basic wash (e.g., dilute NaHCO₃ or NaOH solution).

  • By-product Formation: Over-acylation or other side reactions can lead to unexpected by-products.

    • Solution: Careful control of stoichiometry is crucial. Use of a slight excess of the amine can ensure complete consumption of the more valuable acyl chloride. Purification via column chromatography or recrystallization is effective in removing these by-products.

  • Solvent Residues: Residual solvents from the reaction or purification steps can be present.

    • Solution: Ensure the product is thoroughly dried under vacuum after purification. The choice of recrystallization solvent is also important to avoid the formation of solvates.

Potential Impurity Identification Method Removal Strategy
Hexahydro-1H-azepineNMR, LC-MSAcidic wash (e.g., 1M HCl) during workup
Lauric AcidNMR, LC-MSBasic wash (e.g., sat. NaHCO₃) during workup
Di-lauroyl amine (from potential side reactions)LC-MS, NMRColumn chromatography, Recrystallization
Residual Solvent (e.g., Dichloromethane, Toluene)NMRDrying under high vacuum, Recrystallization

Issue 3: Difficulties with Product Isolation and Purification

Q: We are struggling with the purification of this compound, especially at a larger scale. What are the recommended methods?

A: Scaling up purification requires a shift from laboratory-scale techniques to more industrial-friendly methods.

  • Column Chromatography: While effective at a small scale, it becomes cumbersome and expensive for large quantities.

    • Alternative: If chromatography is necessary, consider using a medium-pressure liquid chromatography (MPLC) system for better efficiency and throughput.

  • Recrystallization: This is often the most practical method for large-scale purification of solid compounds.

    • Procedure: A systematic approach to solvent screening is recommended. Start with solvents of varying polarities. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.[4][5]

  • Vacuum Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Purification Method Advantages Disadvantages Scale-up Suitability
Column ChromatographyHigh resolution for complex mixturesTime-consuming, high solvent consumption, costlyLow to Medium
RecrystallizationCost-effective, can yield very pure material, scalableRequires a suitable solvent system, potential for product loss in mother liquorHigh
Vacuum DistillationEffective for thermally stable liquids/low melting solidsRequires thermal stability of the compound, specialized equipmentMedium to High

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of hexahydro-1H-azepine acts as a nucleophile and attacks the electrophilic carbonyl carbon of lauroyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.[2][6]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The reaction between an acyl chloride and an amine is highly exothermic.[2] On a large scale, this can lead to a rapid increase in temperature and pressure. It is crucial to have an efficient cooling system and to add the lauroyl chloride portion-wise or via a dropping funnel to control the reaction rate. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q3: How does the quality of the starting materials affect the outcome of the reaction?

A3: The purity of the starting materials is critical for a successful synthesis.

  • Hexahydro-1H-azepine: Should be free of water and other nucleophilic impurities.

  • Lauroyl Chloride: As mentioned, it is moisture-sensitive. Using freshly distilled or high-purity lauroyl chloride is recommended to avoid the formation of lauric acid.

  • Solvent: Anhydrous solvents are essential to prevent the hydrolysis of lauroyl chloride.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

    • Melting Point: To assess the purity of the solid product.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • To a solution of hexahydro-1H-azepine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of lauroyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Scale-up Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

  • Slowly add a co-solvent of lower polarity (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Hexahydro-1H-azepine Lauroyl Chloride Triethylamine Anhydrous DCM reaction_conditions 0°C to RT 2-4 hours Nitrogen Atmosphere reactants->reaction_conditions Combine & Stir quench Quench with Water reaction_conditions->quench extraction Sequential Extraction (HCl, NaHCO3, Brine) quench->extraction drying Dry with Na2SO4 & Concentrate extraction->drying purification_method Column Chromatography or Recrystallization drying->purification_method final_product Pure this compound purification_method->final_product Isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Lauroyl Chloride Hydrolysis start->hydrolysis side_reactions Side Reactions start->side_reactions workup_loss Workup/Purification Losses start->workup_loss monitor_reaction Monitor Reaction (TLC/HPLC) Extend Reaction Time/Temp incomplete_reaction->monitor_reaction anhydrous_conditions Use Anhydrous Solvents Inert Atmosphere hydrolysis->anhydrous_conditions control_addition Controlled Addition of Lauroyl Chloride Low Temperature side_reactions->control_addition optimize_workup Optimize Extraction pH Efficient Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: Purification of Crude Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Hexahydro-1-lauroyl-1H-azepine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to its purification?

A1: this compound is a lipophilic and hydrophobic compound. Key properties are summarized in the table below. Its low polarity suggests that normal-phase chromatography and recrystallization from non-polar solvents are suitable purification methods.

PropertyValueReference
Molecular FormulaC18H35NO[1][2]
Molecular Weight281.48 g/mol [1][2]
XLogP36.1[1]
AppearanceColorless or yellowish transparent liquid[2]
SolubilityInsoluble in water, soluble in various organic solvents[2]

Q2: What are the most common methods for purifying crude this compound?

A2: The most common methods for purifying crude N-acylated amides like this compound are:

  • Column Chromatography: Effective for separating the target compound from both more polar and less polar impurities. Silica gel is a common stationary phase.

  • Recrystallization: A cost-effective method for removing impurities, provided a suitable solvent is found.

  • Liquid-Liquid Extraction: Primarily used during the work-up of the synthesis reaction to remove acidic or basic starting materials and byproducts.

Q3: What are the likely impurities in crude this compound?

A3: Common impurities may include:

  • Unreacted starting materials: Lauroyl chloride and hexahydro-1H-azepine (caprolactam).

  • Byproducts from the acylation reaction.

  • Residual solvents from the synthesis.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of the product from impurities.

Possible CauseTroubleshooting Steps
Inappropriate mobile phase polarity. 1. Adjust solvent ratio: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the product elutes too slowly (low Rf), increase the polarity. 2. Change solvents: If adjusting the ratio is ineffective, try a different solvent system. For lipophilic compounds, gradients of ethyl acetate in hexane or dichloromethane in hexane are good starting points.
Column overloading. 1. Reduce sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel. 2. Use a larger column: Increase the diameter of the column to improve separation capacity.
Improper column packing. 1. Ensure a level and compact bed: Air bubbles or cracks in the silica gel bed will lead to poor separation. Repack the column if necessary.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography Troubleshooting

start Poor Separation check_rf Check Rf on TLC start->check_rf high_rf Too High Rf (Elutes too fast) check_rf->high_rf High low_rf Too Low Rf (Elutes too slow) check_rf->low_rf Low check_loading Check Sample Load check_rf->check_loading Optimal Rf adjust_polarity Adjust Mobile Phase Polarity decrease_polarity Decrease Polarity (e.g., more hexane) high_rf->decrease_polarity increase_polarity Increase Polarity (e.g., more ethyl acetate) low_rf->increase_polarity decrease_polarity->check_rf increase_polarity->check_rf overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load overloaded->reduce_load Yes check_packing Check Column Packing overloaded->check_packing No good_separation Good Separation reduce_load->good_separation repack Repack Column check_packing->repack Poor Packing check_packing->good_separation Good Packing repack->good_separation

Caption: Troubleshooting workflow for column chromatography.

Recrystallization Purification

Issue 2: Product does not crystallize or oils out.

Possible CauseTroubleshooting Steps
Solvent is too non-polar. The compound is too soluble. Add a slightly more polar anti-solvent dropwise until turbidity persists.
Solvent is too polar. The compound is not soluble enough. Try a less polar solvent or a solvent mixture.
Cooling too rapidly. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Solution is not saturated. Concentrate the solution by evaporating some of the solvent.
Presence of significant impurities. The impurities may be inhibiting crystallization. Try purifying by column chromatography first.

Issue 3: Low recovery of the purified product.

Possible CauseTroubleshooting Steps
Too much solvent used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals are soluble in the wash solvent. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Use a small amount of extra hot solvent to dissolve any crystals that form on the filter paper.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. For a lipophilic compound like this compound, solvents like acetone, ethanol, or mixtures such as hexane/ethyl acetate could be suitable.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Logical Flow for Recrystallization Solvent Selection

start Select Potential Solvents test_solubility Test Solubility of Crude Product start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Bad Solvent dissolves_cold->bad_solvent Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes try_mixture Try Solvent Mixture dissolves_hot->try_mixture No good_solvent Good Solvent forms_crystals->good_solvent Yes forms_crystals->try_mixture No (oils out) try_mixture->test_solubility

Caption: Decision process for selecting a recrystallization solvent.

This technical support guide provides a starting point for the purification of crude this compound. The optimal conditions for purification will depend on the specific impurities present in the crude material and should be determined experimentally.

References

Validation & Comparative

A Comparative Analysis of Hexahydro-1-lauroyl-1H-azepine and Azone as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing transdermal drug delivery, the selection of an appropriate penetration enhancer is paramount. This guide provides a comparative analysis of two notable enhancers: Hexahydro-1-lauroyl-1H-azepine (also known as hexamethylenelauramide) and 1-dodecylazacycloheptan-2-one (commonly known as Azone or laurocapram). This document synthesizes available experimental data to compare their performance, mechanisms of action, and cytotoxic profiles, offering a resource for formulation development.

Performance Evaluation: Enhancing Skin Permeation

The primary function of a penetration enhancer is to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the passage of therapeutic agents into the deeper layers of the skin and systemic circulation.

Comparative Efficacy

Direct comparative studies on the penetration enhancing capabilities of this compound and Azone are limited. However, one key study investigating the penetration of hydrocortisone through hairless mouse skin provides a valuable insight. The research indicated that this compound demonstrated a more rapid onset of action, with a greater amount of hydrocortisone penetrating the stratum corneum within the initial three hours compared to Azone.[1] This suggests that for formulations requiring rapid drug absorption, this compound may offer a significant advantage.

While comprehensive quantitative data across a range of drugs remains to be fully elucidated for this compound, Azone has been extensively studied and has shown to be an effective enhancer for a wide variety of both hydrophilic and lipophilic drugs.

Table 1: Comparative Penetration Enhancement Data for Hydrocortisone

Penetration EnhancerModel DrugObservationReference
This compoundHydrocortisoneGreater penetration through the stratum corneum in the first 3 hours compared to Azone.[1]
Azone (Laurocapram)HydrocortisoneEffective penetration enhancer, used as a benchmark for comparison.[1]

Mechanism of Action: Altering the Stratum Corneum Barrier

The efficacy of these enhancers lies in their ability to interact with and transiently disrupt the highly organized structure of the stratum corneum.

Azone (Laurocapram) is well-characterized in its mechanism. It is a lipophilic molecule that partitions into the intercellular lipid matrix of the stratum corneum. Here, it disrupts the ordered packing of the lipid bilayers, increasing their fluidity. This fluidization of the lipid domains creates more permeable pathways for drug molecules to traverse the skin barrier.

The precise mechanism of This compound is not as extensively documented but is presumed to be similar to that of Azone due to its structural similarities. As a cyclic amide with a long alkyl chain, it is expected to intercalate into the lipid bilayers of the stratum corneum, thereby increasing their fluidity and reducing the diffusional resistance for permeating drugs.

Mechanism_of_Action cluster_0 Penetration Enhancer Action on Stratum Corneum Enhancer This compound or Azone SC Stratum Corneum (Lipid Bilayers) Enhancer->SC Partitioning Fluidization Disruption of Lipid Packing & Increased Fluidity SC->Fluidization Interaction Permeation Enhanced Drug Permeation Fluidization->Permeation Leads to Franz_Diffusion_Cell_Workflow Prep Skin Membrane Preparation (e.g., excised human or animal skin) Mount Mount Skin on Franz Diffusion Cell Prep->Mount Donor Apply Formulation with Enhancer to Donor Compartment Mount->Donor Receptor Fill Receptor Compartment with Physiological Buffer (e.g., PBS) Mount->Receptor Incubate Incubate at 32±1°C with Stirring Donor->Incubate Receptor->Incubate Sample Withdraw Aliquots from Receptor Compartment at Predetermined Time Points Incubate->Sample Analyze Analyze Drug Concentration (e.g., by HPLC) Sample->Analyze Calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) Analyze->Calculate

References

In Vivo vs. In Vitro Correlation of Skin Penetration Enhancement for Hexahydro-1-lauroyl-1H-azepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro performance of Hexahydro-1-lauroyl-1H-azepine, commonly known as Azone, as a skin penetration enhancer. We will delve into supporting experimental data, comparing its efficacy with other well-known enhancers, and provide detailed methodologies for the key experiments cited.

Executive Summary

This compound (Azone) is a potent and widely studied skin penetration enhancer. Understanding its efficacy in both laboratory (in vitro) and living organism (in vivo) settings is crucial for the development of effective transdermal drug delivery systems. This guide synthesizes data from various studies to draw a comparative picture of Azone's performance and its correlation between in vitro and in vivo results. While a direct linear correlation is not always observed due to the complexities of biological systems, in vitro models serve as a valuable primary screening tool to predict in vivo behavior.

Data Presentation: Quantitative Comparison of Penetration Enhancers

The following tables summarize the quantitative data on the skin penetration enhancement of various drugs in the presence of Azone and other common enhancers. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions such as the drug molecule, vehicle, concentration of the enhancer, and the type of skin membrane used.

Table 1: In Vitro Skin Permeation Enhancement

DrugEnhancer (Concentration)VehicleSkin ModelPermeation ParameterValueEnhancement Ratio (ER)
HydrocortisoneHexamethylenelauramide (Azone homologue)-Hairless Mouse SkinAmount Penetrated in 3hHigher than Laurocapram or Oleic Acid-
CelecoxibAzone (10%)--Skin Retention (SC)-28.0
CelecoxibAzone (10%)--Skin Retention (Epidermis + Dermis)-3.0
CelecoxibDMSO (5%)--Ear Edema Inhibition53.0%-
CelecoxibAzone (10%)--Ear Edema Inhibition40.0%-
AntipyrineC12 IL-Azone1,3-ButanediolPorcine SkinPermeationHigher than Azone-

Table 2: In Vivo vs. In Vitro Observations

DrugEnhancerKey ObservationReference
HydrocortisoneHexamethylenelauramide (Azone homologue)Penetration through living skin is faster than through dead skin. Striking differences were observed between in vivo and in vitro experiments that could not be explained by the receptor phase or temperature.[1][1]
CelecoxibAzone (10%)In vitro: Minimal skin permeation with high retention in the stratum corneum and epidermis/dermis. In vivo: Effective in reducing ear edema, suggesting good anti-inflammatory activity with localized effect.[2][2]
Various Drugs1-geranylazacycloheptan-2-one (GACH)In vivo penetration of lipophilic drugs was considerably greater than in vitro. GACH enhanced the penetration of hydrophilic drugs, especially in the in vivo system.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for typical in vivo and in vitro skin penetration studies.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is widely used to assess the permeation of a substance through a skin membrane from a donor compartment to a receptor compartment.

1. Skin Membrane Preparation:

  • Excised skin (human or animal, e.g., porcine ear skin) is used.

  • Subcutaneous fat and extraneous tissue are removed.

  • The skin may be used as full-thickness or dermatomed to a specific thickness (e.g., 500-1000 µm).

2. Franz Diffusion Cell Assembly:

  • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintained at a constant temperature (typically 32°C or 37°C) with continuous stirring.

3. Application of Formulation:

  • A known quantity of the test formulation (containing the drug and penetration enhancer) is applied to the surface of the skin in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated. The enhancement ratio is determined by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

In Vivo Skin Penetration Study (Animal Model)

In vivo studies provide a more physiologically relevant assessment of skin penetration, accounting for the complexities of a living organism.

1. Animal Model:

  • Commonly used models include rats, rabbits, and hairless mice.

  • The dorsal skin of the animal is often used as the application site.

2. Formulation Application:

  • A defined area of the skin is demarcated, and the formulation is applied.

  • The application site may be occluded or non-occluded.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at various time points to determine the systemic absorption of the drug.

  • Skin Biopsy/Tape Stripping: At the end of the study, the application site can be biopsied or tape-stripped to determine the amount of drug retained in different skin layers.

  • Microdialysis: This technique involves inserting a small probe into the dermis to directly sample the drug concentration in the interstitial fluid of the skin over time.[4][5][6]

4. Sample Analysis:

  • Drug concentrations in plasma, skin homogenates, or microdialysis samples are quantified using appropriate analytical methods.

5. Data Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from plasma concentration-time profiles to assess systemic absorption.

  • The amount of drug in the skin layers provides information on local drug delivery.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of a typical in vitro skin penetration study, the following diagram was generated using Graphviz (DOT language).

InVitro_Skin_Penetration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation (e.g., Porcine Ear Skin) cell_assembly Franz Diffusion Cell Assembly skin_prep->cell_assembly application Apply Formulation to Donor Compartment cell_assembly->application formulation_prep Test Formulation Preparation (Drug + Enhancer) formulation_prep->application incubation Incubate at Controlled Temperature (e.g., 32°C) with Stirring application->incubation sampling Collect Samples from Receptor Fluid at Timed Intervals incubation->sampling quantification Quantify Drug Concentration (e.g., HPLC) sampling->quantification calculation Calculate Permeation Parameters (Flux, Kp, ER) quantification->calculation data_plot Plot Cumulative Permeation vs. Time calculation->data_plot

Caption: Workflow of an in vitro skin penetration study.

Mechanism of Action of Azone

While the precise mechanism is multifaceted, Azone is understood to enhance skin penetration primarily by:

  • Disrupting the Stratum Corneum Lipids: Azone integrates into the lipid bilayers of the stratum corneum, increasing their fluidity and creating more permeable pathways for drug molecules to pass through.[7]

  • Interaction with Intercellular Proteins: Some evidence suggests that Azone may also interact with the keratin proteins within the corneocytes, further disrupting the barrier function of the skin.

The following diagram illustrates the simplified signaling pathway of skin penetration.

Skin_Penetration_Pathway cluster_skin Skin Layers cluster_enhancer Enhancer Action SC Stratum Corneum (Lipid Bilayers) VE Viable Epidermis SC->VE Dermis Dermis VE->Dermis Azone Azone (this compound) Disruption Disruption of Lipid Packing & Increased Fluidity Azone->Disruption Disruption->SC Increases Permeability Drug Drug Formulation Drug->SC Penetration Drug->Azone

Caption: Simplified mechanism of Azone-enhanced skin penetration.

Conclusion

This compound (Azone) remains a benchmark for potent skin penetration enhancement. While in vitro studies consistently demonstrate its efficacy, in vivo outcomes can be influenced by a multitude of physiological factors, leading to discrepancies in the observed correlation. The data presented in this guide highlights the importance of carefully designed experiments and the need for a multi-faceted approach, combining both in vitro and in vivo models, for the comprehensive evaluation of transdermal delivery systems. The provided experimental protocols and visualizations aim to facilitate a deeper understanding and further research in this critical area of drug development.

References

Statistical validation of the enhanced drug delivery by Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation of the enhanced drug delivery capabilities of Hexahydro-1-lauroyl-1H-azepine, also known as hexamethylenelauramide. By objectively comparing its performance with other common penetration enhancers and presenting supporting experimental data, this document serves as a valuable resource for formulation development and transdermal delivery research.

Comparative Performance Analysis

This compound has demonstrated significant efficacy as a penetration enhancer for topical and transdermal drug delivery. Its performance, particularly in the delivery of hydrocortisone, has been compared with other well-known enhancers such as laurocapram (Azone®) and oleic acid.

A key in vitro study utilizing a stratum corneum stripping technique on hairless mouse skin directly compared the penetration of hydrocortisone in the presence of these three enhancers. The results indicated that this compound facilitated a greater amount of hydrocortisone penetration through the stratum corneum within the initial three hours of application compared to both laurocapram and oleic acid.[1]

While the primary study highlights the superior performance of this compound in the early hours of application, the specific quantitative data from this comparative experiment were not available in the reviewed literature. The following table provides a qualitative summary based on the available information.

Penetration EnhancerModel DrugOutcome MeasureResult
This compound HydrocortisoneAmount of drug penetrated through stratum corneum at 3 hoursHigher than Laurocapram and Oleic Acid[1]
LaurocapramHydrocortisoneAmount of drug penetrated through stratum corneum at 3 hoursLower than this compound[1]
Oleic AcidHydrocortisoneAmount of drug penetrated through stratum corneum at 3 hoursLower than this compound[1]

Mechanism of Action

The primary mechanism by which this compound and similar lipophilic penetration enhancers facilitate drug delivery is through the disruption of the highly ordered lipid structure of the stratum corneum. This biophysical interaction increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse the skin barrier. This is a reversible process that does not involve a specific signaling pathway.

Proposed Mechanism of Action of this compound cluster_0 Stratum Corneum (Before Application) cluster_1 Application of Formulation cluster_2 Stratum Corneum (After Application) Corneocyte1 Corneocyte LipidBilayer1 Highly Ordered Lipid Bilayer Corneocyte2 Corneocyte Enhancer This compound LipidBilayer2 Disrupted & Fluidized Lipid Bilayer Enhancer->LipidBilayer2 Disrupts Lipid Packing Drug Drug Molecule Drug->LipidBilayer2 Increased Permeation Corneocyte3 Corneocyte Corneocyte4 Corneocyte

Caption: Mechanism of enhanced drug delivery by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's drug delivery enhancement.

In Vitro Skin Permeation Study

This protocol describes a typical in vitro experiment to assess the permeation of a drug through the skin using a Franz diffusion cell apparatus.

Objective: To quantify the rate and extent of drug permeation through an excised skin membrane from a topical formulation containing a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised hairless mouse skin (or other relevant skin model)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation (drug with this compound)

  • Control formulation (drug without enhancer)

  • Positive control formulation (e.g., drug with laurocapram or oleic acid)

  • Magnetic stir bars and stirrer

  • Water bath with temperature control (to maintain skin surface temperature at 32°C)

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method for drug quantification

Procedure:

  • Skin Preparation: Full-thickness dorsal skin is excised from euthanized hairless mice. Subcutaneous fat and connective tissue are carefully removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Cell Assembly: The Franz diffusion cells are assembled and placed in a water bath maintained at a temperature to ensure the skin surface is at 32°C. The receptor compartment is filled with a known volume of pre-warmed receptor solution, and a magnetic stir bar is added to ensure continuous mixing.

  • Equilibration: The mounted skin is allowed to equilibrate for a period of time (e.g., 30 minutes) to ensure membrane integrity and stable temperature.

  • Formulation Application: A precise amount of the test, control, or positive control formulation is applied uniformly to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn from the sampling port. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: The collected samples are analyzed using a validated HPLC method to determine the concentration of the drug that has permeated through the skin.

  • Data Analysis: The cumulative amount of drug permeated per unit area of skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) are then calculated.

Experimental Workflow for In Vitro Skin Permeation Study A Excise and Prepare Hairless Mouse Skin B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor Compartment and Equilibrate B->C D Apply Test/Control Formulation to Donor Compartment C->D E Collect Samples from Receptor Compartment at Time Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Permeation Parameters (Flux, Kp, ER) F->G

References

Cross-Validation of Analytical Methods for Hexahydro-1-lauroyl-1H-azepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches

The unique structure of Hexahydro-1-lauroyl-1H-azepine, featuring a saturated seven-membered azepane ring N-acylated with a C12 lauroyl chain, presents specific analytical challenges and opportunities. The long alkyl chain lends itself to reversed-phase chromatography, while the amide linkage and the cyclic amine moiety can be targeted for specific detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. It offers high sensitivity and selectivity without the need for derivatization.

  • Gas Chromatography (GC): GC is a high-resolution separation technique, but it typically requires analytes to be volatile and thermally stable. For a molecule of this size and polarity, derivatization is often necessary to improve its chromatographic behavior and prevent on-column degradation.

Comparative Data of Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC-MS and GC-MS for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-MSGC-MSKey Considerations
Selectivity High (based on retention time and specific mass transitions)High (based on retention time and mass spectral fragmentation)Both methods offer high selectivity, but potential for matrix interference should be assessed.
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)Good to Excellent (pg level with derivatization and SIM)LC-MS/MS generally offers superior sensitivity for this class of compounds.
Linearity (R²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 15%< 15%Intra- and inter-day precision should be thoroughly validated for both methods.
Accuracy (%Recovery) 85-115%85-115%Accuracy is dependent on efficient sample preparation and the absence of matrix effects.
Sample Preparation Simple extraction (e.g., LLE, SPE)More complex (extraction followed by derivatization)The additional derivatization step in GC-MS can introduce variability.
Throughput HighModerateHPLC methods can often have shorter run times, especially with UPLC systems.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are proposed starting protocols for HPLC-MS and GC-MS analysis of this compound.

HPLC-MS Method Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the sample (dissolved in a suitable solvent).
  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
  • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluent and reconstitute the residue in the mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: UPLC/HPLC system with a binary pump and autosampler.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MS/MS Parameters: Monitor specific precursor-to-product ion transitions for this compound (e.g., [M+H]+ → fragment ions).

GC-MS Method Protocol

1. Sample Preparation (Extraction and Derivatization):

  • Perform an initial liquid-liquid or solid-phase extraction as described for the HPLC method.
  • Evaporate the solvent to dryness.
  • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).
  • Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to facilitate the silylation of the amide proton.

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250-280 °C.
  • Oven Temperature Program: Start at a lower temperature, ramp up to a final temperature to ensure elution of the derivatized analyte.
  • Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.
  • Ion Source Temperature: 230 °C.
  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, focusing on characteristic fragment ions of the silylated analyte. The fragmentation of N-acylated cyclic amines often involves cleavage at the C-N bond of the ring and within the acyl chain.[1][2]

Visualization of Workflows

Experimental Workflow for Method Comparison

cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_gc GC-MS Analysis cluster_comp Data Comparison and Validation Sample Test Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction HPLC_Analysis Direct Analysis Extraction->HPLC_Analysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization HPLC_Data HPLC-MS Data HPLC_Analysis->HPLC_Data Comparison Comparison of Validation Parameters HPLC_Data->Comparison GC_Analysis GC-MS Analysis Derivatization->GC_Analysis GC_Data GC-MS Data GC_Analysis->GC_Data GC_Data->Comparison CrossValidation Cross-Validation Report Comparison->CrossValidation

Caption: Workflow for the comparative analysis of HPLC-MS and GC-MS methods.

Logical Flow for Cross-Validation

cluster_validation Method Validation cluster_hplc_val HPLC-MS Method cluster_gc_val GC-MS Method cluster_cross_val Cross-Validation Assessment H_Selectivity Selectivity H_Linearity Linearity & Range Spiked_Samples Analysis of Spiked Samples by Both Methods H_Precision Precision H_Accuracy Accuracy H_LOD_LOQ LOD & LOQ G_Selectivity Selectivity G_Linearity Linearity & Range G_Precision Precision G_Accuracy Accuracy G_LOD_LOQ LOD & LOQ Statistical_Analysis Statistical Comparison of Results (e.g., t-test, Bland-Altman) Spiked_Samples->Statistical_Analysis Incurred_Samples Analysis of Incurred Samples by Both Methods Incurred_Samples->Statistical_Analysis Conclusion Conclusion on Method Interchangeability Statistical_Analysis->Conclusion

References

Benchmarking the performance of Hexahydro-1-lauroyl-1H-azepine against new permeation enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for safe and effective transdermal drug delivery systems is ongoing. A key component in this endeavor is the selection of an optimal permeation enhancer. This guide provides an objective comparison of the performance of the well-established permeation enhancer, Hexahydro-1-lauroyl-1H-azepine (commonly known as Laurocapram or Azone®), against a new generation of promising alternatives. The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of key processes to aid in informed decision-making for formulation development.

This compound has long been a benchmark for its ability to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the penetration of a wide range of therapeutic agents.[1][2] Its mechanism primarily involves the disruption of the highly ordered lipid bilayers in the stratum corneum, leading to increased fluidity and permeability.[3] However, the landscape of permeation enhancement is evolving, with novel enhancers emerging that promise improved efficacy, better safety profiles, and the ability to deliver a broader spectrum of drug molecules, including biologics.

This guide delves into a head-to-head comparison of this compound with two prominent classes of new permeation enhancers: Azone-mimicking ionic liquids and natural permeation enhancers, exemplified by perilla ketone.

Quantitative Performance Comparison

The efficacy of a permeation enhancer is typically quantified by its enhancement ratio (ER), which is the factor by which it increases the flux of a drug across the skin compared to a control formulation without an enhancer. The following tables summarize the comparative performance of this compound against newer alternatives based on in vitro studies.

Permeation EnhancerModel DrugEnhancement Ratio (ER)Key Findings
This compound (Azone®) Antipyrine(Reference)Established benchmark permeation enhancer.
C12 IL-Azone (Azone-mimicking Ionic Liquid) AntipyrineHigher than Azone® This specific ionic liquid demonstrated a superior skin-penetration-enhancing effect compared to Azone®.[4][5][6]
Azone-mimicking Ionic Liquids (C8, C10, C14, C18:1) AntipyrineLower or similar to corresponding fatty acidsThe performance of other tested ionic liquids was not superior to Azone® or their fatty acid components alone.[4]
Permeation EnhancerModel DrugQuantitative Enhancement Ratio (QER)Safety ProfileKey Findings
This compound (Azone®) Puerarin(Reference for safety)Potent skin irritation observed.[7]Known for its strong permeation enhancement but with notable skin irritation.
Perilla Ketone (3% w/v) Puerarin2.96 ± 0.07Superior safety profile to Azone®.A promising natural alternative with significant enhancement and better tolerability.[7]
Perilla Ketone (5% w/v) Puerarin3.39 ± 0.21Superior safety profile to Azone®.Demonstrates concentration-dependent enhancement.[7]

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the performance of permeation enhancers.[8][9]

Objective: To determine the permeation enhancement effect of a test compound compared to a control.

Apparatus: Franz diffusion cell system.

Membrane: Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin).

Procedure:

  • Membrane Preparation: Excise the skin and remove subcutaneous fat and connective tissue. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. The medium is continuously stirred and maintained at 32 ± 1 °C to mimic physiological conditions.

  • Formulation Application: The test formulation containing the drug and the permeation enhancer is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer is also tested concurrently.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in permeation enhancement, the following diagrams illustrate the mechanism of action of chemical enhancers and the experimental workflow.

G cluster_0 Intact Stratum Corneum cluster_1 Disrupted Stratum Corneum Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer Highly Ordered Lipid Bilayer DisruptedLipid Disrupted & Fluidized Lipid Bilayer LipidBilayer->DisruptedLipid Disruption & Fluidization Corneocyte3 Corneocyte Corneocyte4 Corneocyte Drug_permeated Drug Molecule (Permeated) Enhancer Permeation Enhancer (e.g., this compound) Enhancer->LipidBilayer Interaction Drug Drug Molecule Drug->LipidBilayer Low Permeation Drug->DisruptedLipid Enhanced Permeation

Caption: Mechanism of chemical permeation enhancers on the stratum corneum.

G A Prepare Skin Membrane B Mount Membrane on Franz Cell A->B C Fill Receptor Chamber B->C D Equilibrate System (32°C) C->D E Apply Formulation to Donor Chamber D->E F Collect Samples at Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Flux & Enhancement Ratio G->H

Caption: Experimental workflow for in vitro skin permeation studies.

Conclusion

While this compound remains a potent and widely studied permeation enhancer, the emergence of novel enhancers such as specific ionic liquids and natural compounds like perilla ketone presents exciting opportunities for the future of transdermal drug delivery. These newer agents can offer comparable or even superior enhancement with the significant advantage of an improved safety profile, a critical consideration in formulation development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively evaluate and select the most appropriate permeation enhancer for their specific drug delivery challenges. As the field continues to advance, a thorough understanding of the comparative performance and mechanisms of these enhancers will be paramount in developing the next generation of safe and effective transdermal therapies.

References

Head-to-head comparison of different synthesis routes for Hexahydro-1-lauroyl-1H-azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis routes for Hexahydro-1-lauroyl-1H-azepine, also known as 1-(azepan-1-yl)dodecan-1-one or N-lauroyl hexamethylene imine. The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential yields, reaction conditions, and experimental considerations.

Introduction

This compound is a lipoamide of significant interest in various research and development sectors. The efficiency and scalability of its synthesis are critical factors for its practical application. This document outlines and compares two fundamental synthetic strategies: the acylation of hexamethyleneimine with lauroyl chloride and the direct amidation of lauric acid with hexamethyleneimine.

Data Presentation

The following tables summarize the key quantitative parameters for the two proposed synthesis routes. It is important to note that the data for yield and specific reaction conditions are derived from analogous reactions due to the limited availability of specific experimental data for the synthesis of this compound in the reviewed literature.

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: Acylation with Lauroyl ChlorideRoute 2: Direct Amidation of Lauric Acid
Starting Materials Lauroyl Chloride, Hexamethyleneimine, Base (e.g., Triethylamine)Lauric Acid, Hexamethyleneimine, Catalyst (e.g., Boric Acid)
Reaction Type Nucleophilic Acyl SubstitutionCondensation
Typical Solvent Aprotic solvents (e.g., Diethyl ether, Dichloromethane)Toluene (with azeotropic removal of water)
Reaction Temperature 0°C to room temperatureReflux (typically >100°C)
Reaction Time 1 - 24 hours8 - 20 hours
Byproducts Amine hydrochloride saltWater
Analogous Yield Potentially high (e.g., ~94% for similar reactions)Moderate to high (e.g., ~83% conversion for similar reactions)[1]
Purification Aqueous workup to remove salt, followed by chromatography or distillationRemoval of catalyst and excess reagents, followed by chromatography or distillation
Advantages High reactivity of acid chloride, generally high yields, mild reaction conditions.Atom economical (water is the only byproduct), avoids the use of a reactive acid chloride.
Disadvantages Lauroyl chloride is moisture-sensitive and corrosive; requires a stoichiometric amount of base.Requires higher temperatures and longer reaction times; catalyst may be required.

Experimental Protocols

The following are representative experimental protocols for the two synthesis routes, based on general and analogous procedures.

Route 1: Acylation of Hexamethyleneimine with Lauroyl Chloride

This method involves the reaction of a highly reactive acid chloride with the amine. A base is required to neutralize the hydrochloric acid byproduct.

Materials:

  • Lauroyl chloride

  • Hexamethyleneimine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other aprotic solvent)

  • 2% Sulfuric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve hexamethyleneimine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.

  • Cool the solution in an ice-water bath.

  • Add a solution of lauroyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with 2% sulfuric acid solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Direct Amidation of Lauric Acid with Hexamethyleneimine

This route involves the direct condensation of a carboxylic acid and an amine, typically at elevated temperatures and often with a catalyst to facilitate the removal of water.

Materials:

  • Lauric acid

  • Hexamethyleneimine

  • Boric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lauric acid (1.0 eq.), hexamethyleneimine (1.2 eq.), boric acid (0.1 eq.), and toluene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing for 8-20 hours, or until no more water is collected. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the chemical pathways for the two synthesis routes.

Synthesis_Route_1 LauroylChloride Lauroyl Chloride Intermediate Tetrahedral Intermediate LauroylChloride->Intermediate + Hexamethyleneimine Hexamethyleneimine Hexamethyleneimine Hexamethyleneimine->Intermediate Base Base (e.g., TEA) Salt Amine Hydrochloride Salt Base->Salt + HCl Product This compound Intermediate->Product - HCl

Caption: Acylation of Hexamethyleneimine with Lauroyl Chloride.

Synthesis_Route_2 LauricAcid Lauric Acid Product This compound LauricAcid->Product + Hexamethyleneimine Hexamethyleneimine Hexamethyleneimine Hexamethyleneimine->Product Catalyst Catalyst (e.g., Boric Acid) + Heat Catalyst->Product Water Water Product->Water - H2O

Caption: Direct Amidation of Lauric Acid with Hexamethyleneimine.

Conclusion

Both the acylation of hexamethyleneimine with lauroyl chloride and the direct amidation of lauric acid represent viable synthetic routes to this compound. The choice between these methods will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, and the importance of atom economy versus reaction time and temperature. The acylation route offers the advantage of milder conditions and potentially higher yields but requires the handling of a reactive acid chloride. In contrast, the direct amidation route is more atom-economical but necessitates higher temperatures and longer reaction times. For industrial applications, the direct amidation route might be preferable due to its greener nature, provided that the reaction conditions can be optimized to achieve satisfactory yields and purity. Further experimental validation is recommended to determine the optimal synthesis strategy for specific applications.

References

Evaluating the Safety Profile of Hexahydro-1-lauroyl-1H-azepine in Comparison to Other Common Excipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety evaluation of Hexahydro-1-lauroyl-1H-azepine, also known as Laurocapram or Azone, against other widely used excipients: Polysorbate 80, Propylene Glycol, and Cremophor EL. The following sections present a summary of available quantitative safety data, detailed experimental protocols for key safety assessments, and visualizations of experimental workflows and logical relationships in safety evaluation.

Comparative Safety Data

The safety profiles of excipients are critical in drug formulation to ensure the final product is both effective and minimally toxic. This section summarizes key safety parameters for this compound and comparator excipients. It is important to note that publicly available, quantitative safety data for this compound is less comprehensive than for the other listed excipients.

Table 1: Acute Oral Toxicity

ExcipientTest SpeciesLD50 (Median Lethal Dose)GHS Classification
This compound Data Not AvailableData Not AvailableHarmful if swallowed[1]
Polysorbate 80Rat>25,000 mg/kgNot Classified
Propylene GlycolRat20,000 - 34,000 mg/kgNot Classified
Cremophor ELData Not AvailableData Not AvailableNot Classified

Table 2: Skin and Eye Irritation

ExcipientTest SpeciesDermal Irritation (OECD 404)Eye Irritation (OECD 405)
This compound RabbitData Not AvailableMinimal to Moderate Irritation (Reversible)
Polysorbate 80RabbitNon-irritating to Mild IrritantMild Irritant
Propylene GlycolRabbitMild IrritantMild Irritant
Cremophor ELRabbitMild IrritantData Not Available

Note on this compound Eye Irritation: A study conducted according to OECD Guideline 405 on rabbits showed that this compound caused conjunctival redness (mean score of 1.33 at 24h) and chemosis (mean score of 1.0 at 24h). All ocular reactions were fully reversible within 7 days.

Table 3: In Vitro Cytotoxicity

ExcipientCell LineIC50 (50% Inhibitory Concentration)
This compound Data Not AvailableData Not Available
Polysorbate 80Human fibroblast cells65.5 mg/mL
Propylene GlycolHuman immortalized keratinocytes (HaCaT)~1602.80 mg/L
Cremophor ELHuman umbilical vein endothelial cells (HUVECs)0.025 mg/mL (after 24 hours)
Cremophor ELHuman cervical cancer cells (HeLa)0.035 mg/mL (after 24 hours)

Table 4: Hemolytic Potential

ExcipientAssay ConditionsHemolysis (%)
This compound Data Not AvailableData Not Available
Polysorbate 80In vitro with human red blood cellsConcentration-dependent hemolysis observed.
Propylene GlycolIn vivo (rats) and in vitroCan induce hemolysis, particularly at higher concentrations.
Cremophor ELIn vitro with red blood cells37% hemolysis at a formulation to blood ratio of 0.035[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety data. Below are summaries of standard protocols for the key safety experiments cited in this guide.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose of 300 mg/kg is often used.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Depending on the outcome (number of mortalities), the dose is increased or decreased for the next group of animals.

  • Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded.

  • Animals: Albino rabbits are the preferred species.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

    • A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin (about 6 cm²) under a gauze patch.

    • The patch is left in place for 4 hours.

    • After 4 hours, the patch is removed, and any residual test substance is washed off.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The ocular reactions are observed and graded.

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The other eye remains untreated.

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The reactions are scored according to a graded scale.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are then exposed to various concentrations of the test substance.

    • After a specified incubation period, the MTT reagent is added to each well.

    • The plate is incubated for a few hours to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value is calculated as the concentration of the substance that causes a 50% reduction in cell viability compared to the untreated control.

Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells (erythrocytes).

  • Principle: Red blood cells are incubated with the test substance, and the release of hemoglobin due to cell lysis is measured.

  • Procedure:

    • A suspension of red blood cells is prepared from fresh whole blood.

    • The red blood cells are washed and resuspended in a suitable buffer.

    • The cell suspension is incubated with various concentrations of the test substance.

    • Positive (e.g., Triton X-100, which causes 100% hemolysis) and negative (buffer only) controls are included.

    • After incubation, the samples are centrifuged to pellet the intact cells.

  • Data Analysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the safety evaluation of excipients.

Experimental_Workflow_for_MTT_Assay cluster_prep Cell Preparation cluster_exposure Exposure to Excipient cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_excipient Add varying concentrations of excipient incubation1->add_excipient incubation2 Incubate for a defined period (e.g., 24h, 48h) add_excipient->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Workflow for In Vitro Cytotoxicity (MTT Assay).

Experimental_Workflow_for_Hemolysis_Assay cluster_prep RBC Preparation cluster_exposure Exposure to Excipient cluster_assay Hemolysis Measurement cluster_analysis Data Analysis collect_blood Collect whole blood wash_rbc Wash and resuspend Red Blood Cells (RBCs) collect_blood->wash_rbc add_excipient Incubate RBCs with excipient concentrations wash_rbc->add_excipient controls Include positive (100% lysis) and negative (0% lysis) controls centrifuge Centrifuge to pellet intact RBCs add_excipient->centrifuge measure_supernatant Measure absorbance of hemoglobin in supernatant centrifuge->measure_supernatant calculate_hemolysis Calculate percentage of hemolysis measure_supernatant->calculate_hemolysis Safety_Evaluation_Logic cluster_in_silico In Silico & Physicochemical cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Safety Assessment physchem Physicochemical Properties (e.g., pKa, logP) qsar QSAR Modeling for Toxicity Prediction physchem->qsar cytotoxicity Cytotoxicity Assays (e.g., MTT) qsar->cytotoxicity hemolysis Hemolysis Assay cytotoxicity->hemolysis genotoxicity Genotoxicity Assays hemolysis->genotoxicity acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) genotoxicity->acute_toxicity irritation Irritation (Skin, Eye) acute_toxicity->irritation sensitization Skin Sensitization irritation->sensitization risk_assessment Overall Risk Assessment and Safe Use Determination sensitization->risk_assessment

References

Safety Operating Guide

Proper Disposal of Hexahydro-1-lauroyl-1H-azepine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper disposal of Hexahydro-1-lauroyl-1H-azepine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the table below.

Table 1: First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Properties and Hazard Assessment

Understanding the properties of this compound is fundamental to its safe disposal.

Table 2: Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₃₅NO
Molecular Weight 281.5 g/mol
Appearance Assumed to be a solid or viscous liquid
Solubility Likely low in water

Due to the lack of specific hazard data, this compound should be managed as a chemical of unknown toxicity. The long alkyl chain suggests it may be persistent in the environment. Therefore, direct disposal into the sanitary sewer or regular trash is strictly prohibited.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. All disposal actions must comply with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Waste Container: Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

Step 2: On-site Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure secondary containment is in place to manage any potential leaks or spills.

Step 3: Professional Waste Disposal

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the waste disposal company with all available information about the chemical, including its name, quantity, and any known or suspected hazards.

  • Retain all documentation related to the waste transfer for regulatory compliance.

Step 4: Decontamination of Empty Containers

  • Empty containers that previously held this compound must be decontaminated before disposal or reuse.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to the designated waste container.

  • After decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential Event segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in a Designated Satellite Accumulation Area (SAA) segregate->storage decontaminate Decontaminate Empty Containers (Triple Rinse) segregate->decontaminate For Empty Containers disposal_co Contact Licensed Chemical Waste Disposal Company storage->disposal_co documentation Complete Waste Transfer Documentation disposal_co->documentation end End: Proper Disposal Complete documentation->end rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate rinsate->segregate spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate 4. Report spill->spill_procedure spill_procedure->segregate Collect Spill Debris

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.